molecular formula C6H5ClN4 B2545478 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 1189727-33-0

4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

Número de catálogo: B2545478
Número CAS: 1189727-33-0
Peso molecular: 168.58
Clave InChI: SIZQFRGNEMYYSN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine ( 1121609-42-4) is a chemical compound with the molecular formula C 6 H 5 ClN 4 and a molecular weight of 168.58 g/mol . It belongs to the class of pyrazolopyridine derivatives, which are fused N -heterocycles known for their significant value in medicinal and agrochemical research . These scaffolds are of high interest in drug discovery due to their wide range of reported pharmacological activities, which include serving as kinase inhibitors, antiviral agents, and anticancer compounds . The specific 4-chloro and 3-amine functional groups on the pyrazolo[3,4-c]pyridine core make this molecule a versatile building block or intermediate for further synthetic elaboration. Researchers can utilize the reactive chlorine atom for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse amine and other functional groups. The 3-amino group also provides a handle for further derivatization, enabling the construction of compound libraries for biological screening . This compound is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H3,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZQFRGNEMYYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Cl)C(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Pyrazolo[3,4-c]pyridine Derivatives

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer a rich tapestry of biological activity and "drug-like" properties. Among these, heterocyclic compounds are a cornerstone, prized for their ability to engage with biological targets through a variety of intermolecular interactions.[1][2] The pyrazolo[3,4-c]pyridine core, a fused bicyclic heterocycle, has emerged as a structure of significant interest. Its prevalence in a wide array of biologically active compounds underscores its utility as a privileged scaffold in drug discovery programs targeting kinases, among other protein families.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of the core physicochemical properties of pyrazolo[3,4-c]pyridine derivatives. We will explore the causality behind experimental choices and computational approaches, offering field-proven insights into how properties such as lipophilicity, solubility, and ionization state are measured, predicted, and ultimately manipulated to optimize a compound's journey from a preliminary hit to a viable drug candidate. The control of these bulk physicochemical properties is directly linked to the often-elusive concept of "compound quality" and is paramount to improving absorption, distribution, metabolism, elimination, and toxicological (ADMET) profiles.[3]

Chapter 1: The Central Role of Physicochemical Properties in Drug Development

The success or failure of a potential drug candidate is inextricably linked to its physicochemical properties. These characteristics govern how a molecule behaves in a biological system, influencing everything from its ability to be absorbed into the bloodstream to its selective engagement with its intended target.[4] An otherwise highly potent compound can fail in development due to poor solubility, low permeability, or rapid metabolism—all factors heavily influenced by its fundamental physicochemical nature. Therefore, a thorough characterization of these properties is not a perfunctory step but a critical, foundational component of any drug discovery workflow. It allows for the early identification of liabilities and guides the strategic optimization of lead compounds.

The following diagram illustrates the iterative relationship between physicochemical property assessment and the drug discovery pipeline. Early and continuous evaluation allows for a data-driven approach to molecular design, reducing late-stage attrition.

cluster_0 Discovery & Optimization Cycle cluster_1 Physicochemical Profiling Hit_ID Hit Identification Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Properties Lipophilicity (LogP/D) Solubility (Aq) pKa Solid State (Crystal Structure) Lead_Gen->Properties Initial Profiling Candidate_Selection Candidate Selection Lead_Opt->Candidate_Selection Properties->Lead_Opt

Caption: Iterative cycle of physicochemical profiling in drug discovery.

Chapter 2: Lipophilicity (LogP & LogD) - The Great Balancing Act

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms. For pyrazolo[3,4-c]pyridine derivatives, lipophilicity governs membrane permeability, plasma protein binding, and the volume of distribution.

However, an overreliance on increasing lipophilicity to improve potency can lead to "molecular obesity," a phenomenon associated with poor solubility, increased metabolic clearance, and a higher potential for off-target toxicity.[5] Striking a delicate balance is essential. Guidelines like Lipinski's Rule of 5, which suggests an optimal LogP of ≤ 5 for orally active drugs, provide a valuable framework for this optimization process.[5][6]

Quantitative Data for Pyrazolo[3,4-c]pyridine Scaffolds

The following table summarizes available lipophilicity data for the parent scaffold and related derivatives. It is important to note that values can vary significantly based on the measurement or calculation method used.

CompoundStructureLogP ValueMethodReference
1H-Pyrazolo[3,4-c]pyridineCore Scaffold0.5XLogP3 (Calculated)[7]
4-Anilino-1H-pyrazolo[3,4-b]pyridine derivativesRelated ScaffoldN/AShake-Flask (Experimental)[8]
Experimental & Computational Methodologies

Workflow for Experimental LogP Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for LogP measurement due to its direct, thermodynamic basis.[3]

Caption: Workflow for the shake-flask LogP determination method.

Protocol 2.1: Shake-Flask Method for LogP Determination

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice-versa by shaking them together for 24 hours and allowing the layers to separate. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the pyrazolo[3,4-c]pyridine derivative in one of the pre-saturated phases (typically the one in which it is more soluble). The final concentration should be low enough to avoid saturation in either phase and allow for accurate quantification.

  • Equilibration: Add a known volume of the compound-containing phase and the empty pre-saturated phase to a glass vial. Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

  • Sampling and Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol layers. Dilute as necessary and measure the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.

Protocol 2.2: High-Throughput Chromatographic LogD Measurement

Modern drug discovery often employs faster, high-throughput methods.[5] Chromatographic techniques correlate a compound's retention time on a reverse-phase column (e.g., C18) with its lipophilicity.

  • System Setup: Use a high-performance liquid chromatography (HPLC) system with a C18 column.

  • Mobile Phase: Prepare a series of mobile phases with varying ratios of an organic modifier (e.g., acetonitrile) and an aqueous buffer at the desired pH (e.g., pH 7.4).

  • Calibration: Inject a set of standard compounds with known LogD values and record their retention times for each mobile phase composition.

  • Data Analysis: Plot the logarithm of the retention factor (k') against the organic phase percentage. Extrapolate to 100% aqueous phase to determine log k'w. Create a calibration curve by plotting the known LogD values of the standards against their log k'w values.

  • Sample Measurement: Inject the pyrazolo[3,4-c]pyridine derivative and determine its log k'w under the same conditions. Use the calibration curve to determine its LogD.

Computational Prediction: A suite of computational tools can rapidly predict LogP values from a 2D structure. Platforms like SwissADME utilize atom-based contribution methods (e.g., XLOGP3) or property-based methods to provide instant estimations, which are invaluable for virtual screening and initial compound design.[9][10][11]

Chapter 3: Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution. A compound must dissolve in the gastrointestinal fluid to be absorbed and in the blood to be transported to its site of action. The fused aromatic system of the pyrazolo[3,4-c]pyridine scaffold can contribute to low aqueous solubility, a common challenge that must be addressed during lead optimization. Strategies to enhance solubility often involve the introduction of polar functional groups or ionizable centers.

Quantitative Data for Pyrazolo[3,4-c]pyridine Scaffolds

Solubility is highly dependent on pH, temperature, and solid-state form (polymorphism).

CompoundStructureSolubilityConditionsReference
1H-Pyrazolo[3,4-c]pyridineCore Scaffold10 g/L (Slightly Soluble)25 °C (Predicted)[12]
1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivativeRelated Scaffold4.21 g/L25 °C[13]
Experimental Methodologies

Workflow for Kinetic Solubility Measurement

The kinetic solubility assay is a high-throughput method that measures the solubility of a compound precipitating out of a supersaturated solution, often from a DMSO stock.

A 1. Prepare DMSO Stock (e.g., 10 mM) B 2. Dispense into Buffer (e.g., PBS, pH 7.4) A->B C 3. Shake to Mix (e.g., 2h at room temp) B->C D 4. Filter or Centrifuge (to remove precipitate) C->D E 5. Quantify Supernatant (e.g., UV-Vis, LC-MS) D->E F 6. Determine Solubility E->F

Caption: Workflow for a high-throughput kinetic solubility assay.

Protocol 3.1: High-Throughput Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of the pyrazolo[3,4-c]pyridine derivative in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Dispensing: In a 96-well plate, add the aqueous buffer (e.g., PBS at pH 7.4). Add a small volume of the DMSO stock solution to the buffer (the final DMSO concentration should be kept low, typically <1-2%, to minimize co-solvent effects).

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow for precipitation and partial equilibration.

  • Precipitate Removal: Use a filter plate to separate the solid precipitate from the saturated aqueous solution. Alternatively, centrifuge the plate and carefully collect the supernatant.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate/supernatant using a suitable method. A multi-well plate reader for UV-Vis spectroscopy is common for high-throughput applications.[14] A calibration curve prepared from dilutions of the DMSO stock is used to determine the concentration.

Computational Prediction: Computational models like the ESOL (Estimated SOLubility) model, available on the SwissADME server, can predict aqueous solubility based on structural fragments.[9] These predictions are useful for prioritizing compounds for synthesis.

Chapter 4: Ionization Constant (pKa)

The pyrazolo[3,4-c]pyridine scaffold contains basic nitrogen atoms in both the pyrazole and pyridine rings, making the pKa a critical parameter. The pKa is the pH at which a compound is 50% ionized and 50% neutral. This property profoundly influences a molecule's solubility, lipophilicity (LogD vs. LogP), permeability, and potential for target engagement, as many protein-ligand interactions rely on specific ionization states. Modifying substituents on the ring system allows for fine-tuning of the pKa to optimize these properties.

Diagram: Ionization State of Pyrazolo[3,4-c]pyridine

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) node_A Py-H+ (Cationic) Predominantly Protonated Higher Water Solubility Equilibrium pKa node_A->Equilibrium + H+ node_B Py (Neutral) Predominantly Neutral Higher Lipophilicity Equilibrium->node_B - H+

Caption: Influence of pH on the ionization state of a basic heterocycle.

Quantitative Data for Pyrazolo[3,4-c]pyridine Scaffolds
CompoundStructurepKa ValueMethodReference
1H-Pyrazolo[3,4-c]pyridineCore Scaffold10.94 ± 0.30Predicted[12]
Experimental Methodologies

Protocol 4.1: pKa Determination by Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-throughput, low-sample-consumption method for pKa determination.[14] It measures the change in electrophoretic mobility of a compound as a function of the background electrolyte pH.

  • System Setup: A standard CE instrument with a UV detector.

  • Buffer Preparation: Prepare a series of background electrolyte (BGE) buffers covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Injection: Inject a small plug of the pyrazolo[3,4-c]pyridine derivative solution into the capillary filled with a specific pH buffer.

  • Electrophoresis: Apply a voltage across the capillary. The charged compound will migrate at a certain velocity (electrophoretic mobility).

  • Mobility Measurement: Repeat the injection and electrophoresis for each buffer pH, recording the migration time.

  • Data Analysis: Plot the effective electrophoretic mobility against the buffer pH. The data is fitted to the appropriate sigmoidal curve, and the inflection point of the curve corresponds to the pKa. The technique can yield results within ±0.2 units of values from traditional potentiometric titration.[14]

Chapter 5: Crystal Structure and Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) are determined by its crystal structure—the specific three-dimensional arrangement of molecules in the crystal lattice. These properties are critical for drug formulation, stability, and manufacturing. For pyrazolo[3,4-c]pyridine derivatives, understanding the crystal packing can reveal key intermolecular interactions, such as hydrogen bonds and π–π stacking, which influence melting point, solubility, and dissolution rate.[15][16] Polymorphism—the ability of a compound to exist in multiple crystal forms—is a major consideration, as different polymorphs can have drastically different physicochemical properties.

Key Crystallographic Features

While specific crystal structure data for pyrazolo[3,4-c]pyridine derivatives is sparse in the immediate search results, analysis of the closely related pyrazolo[3,4-b]pyridine scaffold provides valuable insights. Common features include:

  • Planarity: The fused ring system is largely planar, promoting π–π stacking interactions.[16]

  • Hydrogen Bonding: The pyrazole N-H acts as a hydrogen bond donor, while the pyridine nitrogen and pyrazole nitrogens can act as acceptors, leading to the formation of robust hydrogen-bonded networks.

  • Substituent Influence: The nature and position of substituents dictate the overall crystal packing and intermolecular interactions.

CompoundSystem/Space GroupKey InteractionsReference
Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateMonoclinic / P21/nWeak C—H⋯O hydrogen bonds[15]
Aldehyde-functionalized pyrazolo[3,4-b]pyridine derivative (CJ129)Monoclinic / P21/cπ–π stacking interactions (3.683 Å)[16]
Experimental Methodology

Protocol 5.1: Single-Crystal X-Ray Diffraction (SC-XRD)

  • Crystal Growth: The primary and often most challenging step is to grow single crystals of suitable size and quality. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or controlled cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to ~100 K) to reduce thermal motion and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of scattered X-rays) is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined (structure solution). This initial model is then refined against the experimental data to yield the final, precise crystal structure.[15]

Chapter 6: Multi-Parameter Optimization and Structure-Property Relationships

Drug discovery is rarely about optimizing a single property. More often, it is a multi-parameter optimization challenge where improvements in one area (e.g., potency) can be detrimental to another (e.g., solubility). The goal is to find a balanced profile of properties that confers "drug-likeness." For pyrazolo[3,4-c]pyridine derivatives, this involves the strategic and vectorial functionalization of the core scaffold.[2][17]

Computational tools like the bioavailability radar provided by SwissADME offer a quick visual assessment of a compound's drug-likeness, plotting key properties like lipophilicity, size, polarity, and solubility against desired ranges.[9][10]

Diagram: Multi-Parameter Optimization Strategy

cluster_0 Goal: Increase Solubility cluster_1 Goal: Modulate Lipophilicity cluster_2 Goal: Optimize Target Binding Core Pyrazolo[3,4-c]pyridine Core Sol_Strat Strategy: Add polar/ionizable group (e.g., morpholine, piperazine) Core->Sol_Strat Lipo_Strat Strategy: Modify aryl substituents (e.g., add F, remove Me) Core->Lipo_Strat Bind_Strat Strategy: Explore different vectors (e.g., C3, C5, C7 positions) Core->Bind_Strat Optimized Optimized Candidate (Balanced Profile) Sol_Strat->Optimized Lipo_Strat->Optimized Bind_Strat->Optimized

Caption: Strategic modification of the core scaffold for multi-parameter optimization.

A study on related pyrazolo[3,4-b]pyridines found that derivatives showed agreement with Lipinski and Veber rules, high gastrointestinal absorption, and were generally not substrates for P-glycoprotein, indicating a favorable starting point for this scaffold family.[10] The synthetic accessibility of multiple positions on the ring system allows chemists to systematically explore structure-property relationships and tune the physicochemical profile to meet the demands of the target product profile.[2][17]

Conclusion

The pyrazolo[3,4-c]pyridine scaffold represents a valuable starting point for the development of new therapeutics. Its versatility and presence in numerous bioactive molecules are a testament to its favorable structural and electronic properties. However, translating this potential into successful drug candidates requires a rigorous and intelligent application of physicochemical principles. A deep understanding of lipophilicity, solubility, pKa, and solid-state characteristics is not merely an academic exercise but a practical necessity. By integrating predictive computational models with robust experimental assays, researchers can navigate the complex, multi-parameter landscape of drug optimization with greater efficiency and a higher probability of success. This guide has provided the foundational knowledge and practical methodologies to empower scientists in their efforts to harness the full therapeutic potential of the pyrazolo[3,4-c]pyridine class of molecules.

References

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Sources

Technical Whitepaper: Mechanism of Action and Scaffold Utility of 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern targeted therapeutics, the discovery of novel kinase inhibitors relies heavily on "privileged scaffolds"—molecular cores that reliably mimic endogenous ligands while offering versatile vectors for synthetic diversification. 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 1189727-33-0) [1] is a premier example of such a scaffold. Rather than functioning as a standalone therapeutic, it serves as a highly efficient purine bioisostere.

This whitepaper details the structural mechanism by which this pharmacophore engages the ATP-binding pocket of major oncologic and neurodegenerative kinase targets (e.g., PERK, PI3K, and GSK-3β). Furthermore, it provides validated, step-by-step experimental workflows for evaluating target engagement and downstream signaling modulation.

Core Mechanism of Action: Structural Biology & Pharmacophore Mapping

The mechanism of action of 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine derivatives is rooted in ATP-competitive kinase inhibition . The bicyclic pyrazolo[3,4-c]pyridine core is structurally analogous to the adenine ring of adenosine triphosphate (ATP).

Hinge Region Engagement

To competitively displace ATP, an inhibitor must anchor itself to the highly conserved "hinge region" of the kinase domain. The 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine scaffold achieves this via a bidentate hydrogen-bonding network:

  • The 3-Amine Group: Acts as a potent hydrogen bond donor, interacting with the backbone carbonyl oxygen of the hinge region residues.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, interacting with the backbone amide nitrogen of the hinge.

The 4-Chloro Vector and SNAr Derivatization

The 4-chloro substituent is critical not for direct target binding, but for synthetic tractability. The electron-deficient nature of the pyridine ring makes the 4-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. This allows medicinal chemists to rapidly install diverse functional groups (e.g., anilines, bulky aliphatic amines) that project into the kinase's gatekeeper pocket or hydrophobic pocket II , driving target selectivity.

G A 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine B 3-Amine Group (H-Bond Donor) A->B C Pyridine Nitrogen (H-Bond Acceptor) A->C D 4-Chloro Substitution (Hydrophobic/Vector) A->D E Kinase Hinge Region (ATP Pocket) B->E Binds backbone C=O C->E Binds backbone N-H F Gatekeeper Pocket (Selectivity) D->F Steric fit / SNAr site

Structural mapping of the 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine scaffold in the ATP pocket.

Target-Specific Mechanistic Pathways

When derivatized, this scaffold has demonstrated potent activity against several high-value therapeutic targets.

PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase)

PERK is a critical sensor in the Unfolded Protein Response (UPR). Under endoplasmic reticulum (ER) stress, PERK phosphorylates eIF2α, which subsequently regulates ATF4 and FOXO activity, dictating cell survival or apoptosis[3]. Derivatives of 1H-pyrazolo[3,4-c]pyridin-3-amine have been patented as potent PERK inhibitors, effectively blocking this pathway to treat insulin resistance syndrome and various cancers[3].

Pathway ER ER Stress PERK PERK Activation ER->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a Phosphorylates Inhibitor Scaffold Derivative Inhibitor->PERK Inhibits ATF4 ATF4 Translation eIF2a->ATF4 Apoptosis Cell Death ATF4->Apoptosis

Modulation of the PERK/UPR signaling pathway by pyrazolo[3,4-c]pyridine-derived inhibitors.

PI3K/Akt Pathway Modulation

Advanced derivatives, such as fluorinated benzamides built on the pyrazolo[3,4-c]pyridine core, have shown profound efficacy in lung cancer models (e.g., A549 cells). The mechanism involves direct targeting of the PI3K/Akt signaling cascade, leading to the inhibition of cell migration, invasion, and the activation of caspase-mediated apoptosis[4].

GSK-3β (Tau-Protein Kinase)

In neurodegenerative research, 5-phenyl substituted variants of the pyrazolo[3,4-c]pyridin-3-amine scaffold have been identified as potent inhibitors of tau-protein kinase (GSK-3β). By preventing the hyperphosphorylation of tau proteins, these compounds offer a mechanistic avenue for Alzheimer's disease intervention[5].

Quantitative Data: Scaffold Derivatization Profiles

The following table summarizes the typical pharmacological profiles of compound classes derived from the 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine core.

Derivative ClassPrimary TargetTypical IC₅₀ RangeMechanistic Role of Substitution
Unmodified Scaffold N/A>10 µMWeak baseline ATP-competitive binding; lacks hydrophobic anchors.
4-Aryl Amines PERK10 - 50 nMAryl group accesses the hydrophobic gatekeeper pocket, driving selectivity.
5-Benzamides PI3K / Akt5 - 100 nMInduces conformational shifts; blocks downstream Akt phosphorylation.
5-Phenyl Variants GSK-3β20 - 200 nMPhenyl ring occupies the specificity pocket of tau-protein kinase.

Experimental Protocols for Scaffold Validation

To ensure scientific rigor, the evaluation of pyrazolo[3,4-c]pyridine derivatives requires self-validating assay systems. The following protocols detail the methodologies for confirming biochemical binding and cellular target engagement.

Protocol 1: TR-FRET Kinase Binding Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required for this scaffold. Heterocyclic compounds like pyrazolopyridines often exhibit intrinsic autofluorescence. The time-delayed reading of TR-FRET bypasses this short-lived background noise, ensuring trustworthy IC₅₀ calculations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the recombinant kinase (e.g., PERK) and the fluorescently labeled tracer.

  • Compound Serial Dilution: Dissolve the pyrazolo[3,4-c]pyridine derivative in 100% DMSO. Perform a 3-fold, 10-point serial dilution. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure exact stoichiometry.

  • Kinase Reaction Assembly: Add 5 µL of the kinase/tracer mixture to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the unphosphorylated kinase.

  • Antibody Addition: Add 5 µL of the Europium-labeled anti-tag antibody (fluorophore donor). Incubate for 60 minutes in the dark.

  • Detection & Analysis: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm, Emission: 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow S1 Compound Prep S2 Kinase/Tracer Incubation S1->S2 S3 Antibody Addition S2->S3 S4 TR-FRET Detection S3->S4 S5 IC50 Calculation S4->S5

Step-by-step TR-FRET assay workflow for validating kinase inhibitor target engagement.

Protocol 2: Cellular Target Engagement (p-eIF2α Western Blot)

Causality & Rationale: Biochemical affinity does not guarantee cellular efficacy due to potential cell membrane impermeability. This protocol validates that the inhibitor successfully enters the cell and blocks the PERK-mediated phosphorylation of eIF2α under ER stress conditions[3].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Stress Induction & Treatment: Pre-treat the cells with the pyrazolo[3,4-c]pyridine derivative (0.1 µM, 1 µM, 10 µM) or DMSO vehicle control for 1 hour. Subsequently, add Tunicamycin (10 µg/mL) to all wells (except the absolute negative control) for 4 hours to induce robust ER stress and PERK activation[3].

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • SDS-PAGE & Transfer: Load 20 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes. Transfer proteins to a PVDF membrane using a semi-dry transfer apparatus.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-eIF2α (Ser51) and total eIF2α overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Quantification: Develop using ECL substrate. Quantify the chemiluminescent bands using ImageJ, normalizing the p-eIF2α signal against total eIF2α to determine the cellular IC₅₀.

References

  • Source: coresyn.
  • Source: benchchem.
  • N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)
  • Source: google.
  • Information on EC 2.7.11.

Sources

Executive Summary & Strategic Value in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide to 4-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS 1260671-36-0): Properties, Synthesis, and Applications in Kinase Inhibitor Discovery

As a Senior Application Scientist specializing in structure-based drug design (SBDD), I frequently evaluate heterocyclic scaffolds for their utility in fragment-based drug discovery (FBDD) and lead optimization. The compound 4-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS 1260671-36-0) represents a highly privileged building block[1].

The pyrazolo[3,4-c]pyridine core is a recognized bioisostere of purines and azaindoles[2][3]. Its specific arrangement of nitrogen atoms allows it to act as a potent hydrogen bond donor-acceptor pair, perfectly complementing the hinge region of the ATP-binding pocket in various kinases. What makes the 4-chloro derivative exceptionally valuable is the presence of the halogen at the C4 position. This chlorine atom serves as a highly reactive synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries designed to probe the deep hydrophobic pockets of target kinases[4].

Physicochemical and Structural Properties

Before initiating any synthetic workflow, it is critical to understand the physicochemical parameters of the starting material. The properties of 4-Chloro-1H-pyrazolo[3,4-c]pyridine are summarized below to guide storage, handling, and reaction planning[1][3].

PropertyValue
Chemical Name 4-Chloro-1H-pyrazolo[3,4-c]pyridine
CAS Number 1260671-36-0
Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
Physical Form Solid
Purity ≥95% - 98%
Predicted pKa (Core) ~10.94 (Basic Nitrogen)
Storage Temperature Room temperature (Store under inert gas for long-term stability)
InChI Key BUPUIJNFTSIUEM-UHFFFAOYSA-N

Synthetic Methodologies: Vectorial Functionalization

To fully exploit this scaffold, researchers must employ orthogonal functionalization strategies. The 4-chloro-1H-pyrazolo[3,4-c]pyridine molecule can be elaborated along multiple growth vectors (N1/N2, C3, C4, and C7)[4].

Below are field-validated, step-by-step methodologies for the C4 functionalization of this scaffold, designed with built-in self-validating checkpoints.

Protocol A: C4 Buchwald-Hartwig Amination

This protocol is used to introduce amine substituents at the C4 position, a common structural motif in kinase inhibitors[4].

  • Preparation & Degassing (Critical Step) : In a glovebox or under a strict argon atmosphere, charge an oven-dried Schlenk flask with 4-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv), the desired primary or secondary amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.1 equiv), and Cs2CO3 (2.0 equiv).

    • Causality: The inert atmosphere is non-negotiable to prevent the oxidation of the active Pd(0) species to inactive Pd(II). XPhos is selected as the bulky, electron-rich ligand because it accelerates both the oxidative addition of the highly inert C-Cl bond and the subsequent reductive elimination of the product.

  • Solvent Addition : Add anhydrous, thoroughly degassed 1,4-dioxane to achieve a reaction concentration of 0.1 M.

    • Causality: Dioxane provides a high boiling point and excellent solubility profile without coordinating to and poisoning the palladium catalyst.

  • Execution & Monitoring : Heat the reaction mixture to 90–100 °C for 12–18 hours. Monitor the conversion via LC-MS. The disappearance of the starting material mass (m/z 154[M+H]+) and the appearance of the product mass validates the catalytic cycle.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove the inorganic base and catalyst residues, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: C4 Suzuki-Miyaura Cross-Coupling

Used to introduce aryl or heteroaryl groups at the C4 position.

  • Preparation : Charge a reaction vial with 4-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv), the target aryl boronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (3.0 equiv).

  • Solvent System : Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Causality: Water is essential in this system. It dissolves the inorganic base and facilitates the formation of the reactive boronate complex, which is a prerequisite for the transmetalation step of the catalytic cycle.

  • Execution : Heat at 90 °C for 8 hours under nitrogen. Validate completion via TLC or LC-MS.

  • Workup : Dilute with ethyl acetate, wash with brine to remove the aqueous components, dry over Na2SO4, and purify via silica gel chromatography.

VectorialFunctionalization Core 4-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS 1260671-36-0) N_Alkylation N1/N2 Alkylation (Protecting Groups) Core->N_Alkylation Base, R-X C4_Coupling C4 Substitution (Suzuki / Buchwald) Core->C4_Coupling Pd Catalyst C3_Halogenation C3 Functionalization (Halogenation / Borylation) Core->C3_Halogenation NIS/NBS C7_Metalation C7 Elaboration (Metalation / Negishi) Core->C7_Metalation TMPMgCl·LiCl

Caption: Vectorial functionalization pathways for the pyrazolo[3,4-c]pyridine scaffold.

Applications in Kinase Inhibition & Disease Modeling

The pyrazolo[3,4-c]pyridine scaffold has been instrumental in the discovery of several clinical candidates. Its most notable recent application is in the development of Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors [5][6].

RIP1 kinase is a critical signaling node in the TNF-receptor pathway, driving necroptosis (programmed necrosis) and severe inflammation. By utilizing the 4-chloro-1H-pyrazolo[3,4-c]pyridine core, researchers have successfully synthesized 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives. These compounds exhibit highly potent, orally available, and brain-penetrating properties[5]. The pyridine nitrogen forms a critical hydrogen bond with the catalytic lysine of the kinase, while substitutions at the C4 position (derived from the chloro handle) project into the hydrophobic pocket, drastically increasing binding affinity and residence time.

RIP1Pathway TNF Death Ligands (TNF-alpha) Receptor TNFR1 Receptor TNF->Receptor RIP1 RIP1 Kinase (Target Protein) Receptor->RIP1 Activation Necrosome Necrosome Complex (RIP1/RIP3/MLKL) RIP1->Necrosome Phosphorylation Death Necroptotic Cell Death Necrosome->Death Drug Pyrazolo[3,4-c]pyridine Inhibitor Drug->RIP1 ATP-Competitive Inhibition

Caption: RIP1 kinase necroptosis pathway and the point of inhibition by pyrazolo[3,4-c]pyridines.

Beyond RIP1, derivatives of this scaffold have demonstrated significant inhibitory activity against Glycogen Synthase Kinase 3 (GSK3α/β) , which is implicated in neurodegenerative diseases like Alzheimer's[7].

Supplier Landscape and Procurement

For drug discovery programs, sourcing high-purity building blocks is essential to prevent catalytic poisoning during downstream cross-coupling reactions. CAS 1260671-36-0 is commercially available through several reputable chemical suppliers:

  • Sigma-Aldrich (Merck) : Offers the compound at 98% purity, providing comprehensive Certificates of Analysis (COA) and NMR validation[1].

  • ChemScene : A preferred partner for bulk procurement and custom synthesis of pyrazolopyridine derivatives[8].

  • AccelaChem / BLD Pharm : Provide cost-effective options for early-stage screening and library generation[9][10].

References

  • E. R. T. Robinson et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines". RSC Advances, 2023. DOI: 10.1039/D3RA07458G. Available at: [Link]

  • M. Yoshikawa et al. "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors". Journal of Medicinal Chemistry, 2018. DOI: 10.1021/acs.jmedchem.7b01647. Available at: [Link]

Sources

The Role of Pyrazolopyridines as Bioisosteres in Drug Design: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The concept of bioisosterism is a foundational pillar in rational drug design, empowering medicinal chemists to optimize pharmacokinetics, mitigate toxicity, and enhance target affinity without disrupting the global geometry of a lead pharmacophore. Among the most versatile heterocyclic bioisosteres validated in recent decades are the pyrazolopyridines[1]. Characterized by a bicyclic framework containing a ring-junction nitrogen or adjacent nitrogens, pyrazolopyridines serve as exceptional mimetics for both purines (such as adenine) and imidazo[1,2-a]pyridines[2]. This technical whitepaper explores the structural rationale, clinical validation, and self-validating synthetic methodologies surrounding pyrazolopyridines in modern therapeutics.

Structural and Electronic Rationale for Bioisosterism

Understanding the causality behind scaffold hopping to a pyrazolopyridine core requires an analysis of its unique electronic distribution and hydrogen-bonding profile. Pyrazolopyridines exist in several isomeric forms (e.g., pyrazolo[1,5-a]pyridine, 1H-pyrazolo[3,4-b]pyridine), each offering highly tunable physicochemical properties[1].

  • Purine Mimicry in Kinase Inhibitors: The ATP-binding pocket of kinases is a highly conserved domain. The adenosine moiety of ATP interacts with the hinge region of the kinase via specific hydrogen bonds (typically involving glutamate and methionine residues). Pyrazolopyridines, acting as purine bioisosteres, perfectly mimic this hydrogen-bond donor/acceptor profile, allowing them to anchor tightly into the hinge region while displacing water molecules[1].

  • Metabolic Stability: Imidazo[1,2-a]pyridines are prevalent in neuroactive drugs (e.g., zolpidem, alpidem) but often suffer from rapid CYP450-mediated oxidation[2]. Scaffold hopping to a pyrazolo[1,5-a]pyridine core maintains the necessary binding affinity while significantly reducing metabolic liabilities, as the altered electron density makes the bicyclic ring less susceptible to oxidative degradation[2].

BioisostereLogic Purine Purine Scaffold (e.g., Adenine) Pyrazolo Pyrazolopyridine Bioisostere Purine->Pyrazolo Scaffold Hopping Imidazo Imidazo[1,2-a]pyridine Imidazo->Pyrazolo Scaffold Hopping Hinge Kinase Hinge Binding (ATP Pocket) Pyrazolo->Hinge Mimics Adenine Metabolic Enhanced Metabolic Stability (CYP450 Resistance) Pyrazolo->Metabolic Reduced Oxidation HBond Optimized H-Bond Acceptor Profile Pyrazolo->HBond Tunable Electronics

Figure 1: Bioisosteric replacement logic of pyrazolopyridines in drug design.

Clinical Validation: FDA-Approved Drugs & Candidates

The translation of pyrazolopyridine scaffolds from bench to bedside has been highly successful. The FDA has approved several targeted therapies containing this core, validating its safety, oral bioavailability, and efficacy across diverse indications[1],[3].

Table 1: Marketed Drugs and Clinical Candidates Featuring Pyrazolopyridines
Drug NameIsomeric ScaffoldPrimary TargetTherapeutic IndicationClinical Status
Selpercatinib Pyrazolo[1,5-a]pyridineRET KinaseNon-Small Cell Lung Cancer (NSCLC)FDA Approved (2020)[1]
Asciminib PyrazolopyridineBCR-ABL1 (Allosteric)Chronic Myeloid Leukemia (CML)FDA Approved (2021)[3]
Vericiguat PyrazolopyridineSoluble Guanylate CyclaseHeart FailureFDA Approved (2021)[3]
Glumetinib Pyrazolo[4,3-b]pyridinec-Met KinaseNSCLCClinical Trials[4]
Case Study: RET Kinase Inhibition

Selpercatinib is a highly selective, ATP-competitive inhibitor of the RET receptor tyrosine kinase. By utilizing a pyrazolo[1,5-a]pyridine core, the drug achieves exceptional shape complementarity within the RET ATP-binding pocket, effectively shutting down the downstream RAS/MAPK and PI3K/AKT signaling cascades responsible for tumor proliferation[1].

RETPathway Ligand GDNF Family Ligands RET RET Receptor Tyrosine Kinase Ligand->RET Activation AutoPhos Autophosphorylation (Active Kinase Domain) RET->AutoPhos MAPK RAS/MAPK Pathway AutoPhos->MAPK PI3K PI3K/AKT Pathway AutoPhos->PI3K Selpercatinib Selpercatinib (Pyrazolopyridine Inhibitor) Selpercatinib->AutoPhos ATP-Competitive Hinge Binding Apoptosis Cell Cycle Arrest & Apoptosis Selpercatinib->Apoptosis Induces Proliferation Tumor Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation

Figure 2: RET Kinase signaling pathway and targeted inhibition by Selpercatinib.

Synthetic Methodologies: Experimental Workflows

The synthesis of pyrazolopyridines requires precise control over regioselectivity. Traditional methods often rely on unstable 4-aminopyrazole-5-carbaldehydes or explosive diazonium chlorides[5]. To address this, a highly efficient, self-validating protocol for the synthesis of pyrazolo[4,3-b]pyridines was recently developed utilizing a modified Japp-Klingemann reaction followed by an intramolecular SNAr cyclization[4].

Protocol: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines

Causality & Design: This protocol utilizes stable arenediazonium tosylates and readily available 2-chloro-3-nitropyridines, ensuring operational safety and high atom economy[4]. The strategic use of pyrrolidine in the final step is critical; it acts simultaneously as a base to deprotonate the hydrazone and as a nucleophilic catalyst to drive the displacement of the nitro group during cyclization[4].

Step-by-Step Methodology:

  • Preparation of Pyridinyl Keto Esters (SNAr):

    • Reagents: 2-chloro-3-nitropyridine (20 mmol), ethyl acetoacetate (25 mmol), anhydrous K₂CO₃ (40 mmol).

    • Procedure: Dissolve reactants in 35 mL of DMF. Stir at 60 °C for 2–6 hours.

    • Validation: Monitor via TLC. The reaction is complete when the starting chloronitropyridine is fully consumed. Acidify with conc. HCl to pH 3, extract with CHCl₃, and purify via column chromatography[4].

  • Japp-Klingemann Azo-Coupling:

    • Reagents: Pyridinyl keto ester (1 mmol), aryldiazonium tosylate (1.1 mmol), pyridine (1 mmol).

    • Procedure: Dissolve the ester in 5 mL of MeCN. Add the diazonium tosylate and pyridine. Stir at room temperature for 5–60 minutes.

    • Mechanism: The diazonium salt attacks the active methylene, followed by deacylation, forming a red-colored hydrazone intermediate[4].

  • Intramolecular Cyclization:

    • Reagents: Pyrrolidine (4 mmol).

    • Procedure: Add pyrrolidine directly to the reaction mixture (one-pot). Elevate temperature to 40 °C and stir for 15–90 minutes.

    • Validation & QC: Successful cyclization is visually indicated by the disappearance of the red color of the hydrazone intermediate. Quench with 1N HCl, extract with CHCl₃, and confirm the pyrazolo[4,3-b]pyridine structure via ¹H-NMR (verifying the disappearance of the hydrazone NH proton)[4].

SyntheticWorkflow Start 2-Chloro-3-nitropyridines Step1 Step 1: SNAr Reaction + Ethyl acetoacetate (K2CO3, DMF, 60°C) Start->Step1 Int1 Pyridinyl Keto Esters Step1->Int1 Step2 Step 2: Japp-Klingemann + Aryldiazonium tosylate (MeCN, Pyridine, r.t.) Int1->Step2 Int2 Hydrazone Intermediate (Red Color) Step2->Int2 Step3 Step 3: Cyclization + Pyrrolidine (40°C) Int2->Step3 Product Pyrazolo[4,3-b]pyridines (Colorless/Yellow) Step3->Product

Figure 3: One-pot experimental workflow for the synthesis of pyrazolo[4,3-b]pyridines.

Future Perspectives

Beyond oncology and cardiovascular diseases, pyrazolopyridines are emerging as potent antiviral agents. Recent structure-activity relationship (SAR) studies have identified pyrazolopyridine derivatives as broad-spectrum inhibitors of enterovirus replication (e.g., EV-A71, CV-B3) by effectively targeting the viral 2C protein[6],[7]. Furthermore, the integration of acrylamide warheads onto pyrazolopyridine cores is opening new frontiers in the development of highly selective targeted covalent inhibitors (TCIs)[8].

Sources

Unlocking the Pyrazolo[3,4-c]pyridine Amine Scaffold: A Technical Guide to Emerging Therapeutic Targets and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-c]pyridine scaffold is a privileged bioisostere of the purine ring system, widely utilized in modern drug discovery to target the ATP-binding hinge regions of various kinases and the orthosteric sites of G-protein coupled receptors (GPCRs) 1[1]. Unlike the more commonly explored [3,4-b] isomer, the[3,4-c] configuration alters the vector of the pyridine nitrogen, enabling unique water-bridged hydrogen bonding networks that purine-based drugs cannot access. When functionalized with amine groups—specifically at the C3, C5, and C7 positions—the electron density and steric profile of the core are dramatically optimized, yielding highly potent and selective modulators.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale, structure-activity relationships (SAR), and experimental validation protocols for pyrazolo[3,4-c]pyridine amines across three distinct therapeutic domains: Immuno-oncology, Neurology, and Neurodegeneration.

Hematopoietic Progenitor Kinase 1 (HPK1): Reversing T-Cell Exhaustion

Mechanistic Rationale

HPK1 (MAP4K1) is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76, leading to its ubiquitination and proteasomal degradation, thereby dampening the immune response. Inhibiting HPK1 enhances T-cell proliferation and cytokine secretion, making it a prime target for immuno-oncology 2[2].

1H-pyrazolo[3,4-c]pyridine amine derivatives have emerged as highly potent HPK1 inhibitors (Ki < 1.0 nM). Causally, the [3,4-c] isomer is superior to other bicyclic cores because its pyridine nitrogen engages in a critical water-bridged hydrogen bond with Asp155 in the kinase pocket, while the core maintains a U-shaped conformation to occupy the hydrophobic cleft near Tyr282[2].

HPK1_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP76 (Adaptor) TCR->SLP76 Activates HPK1 HPK1 (Kinase) TCR->HPK1 Activates Degradation Degradation SLP76->Degradation Targets for Activation T-Cell Activation SLP76->Activation Promotes HPK1->SLP76 Phosphorylates Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor->HPK1 Blocks

HPK1-mediated negative feedback loop in T-cell signaling and the site of pharmacological inhibition.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HPK1 Kinase Assay

To validate the binding affinity and IC50 of pyrazolo[3,4-c]pyridine amines against HPK1, a TR-FRET assay provides a self-validating, high-throughput system that minimizes compound autofluorescence artifacts.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Dilute recombinant human HPK1 kinase domain and biotinylated myelin basic protein (MBP) substrate.

  • Compound Titration: Serially dilute the pyrazolo[3,4-c]pyridine amine in 100% DMSO, then transfer to a 384-well low-volume plate (final DMSO concentration 1%).

  • Enzyme Reaction: Add 5 nM HPK1 and 100 nM biotin-MBP to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • ATP Addition: Initiate the reaction by adding ATP at its apparent Km (e.g., 10 µM). Incubate for 60 minutes.

  • Detection: Terminate the reaction by adding a detection mixture containing EDTA (to chelate Mg2+), Europium-labeled anti-phospho-MBP antibody (donor), and Streptavidin-Allophycocyanin (APC, acceptor).

  • Readout & Analysis: Incubate for 60 minutes. Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

Field Insight: Always run a counter-screen against the fluorophore to rule out compound autofluorescence, a common false-positive driver in fused-heterocycle libraries.

Adenosine Receptors (A1R / A3R): Modulating Tumor Microenvironments

Mechanistic Rationale

Adenosine receptors (A1R, A2AR, A2BR, A3R) are GPCRs that regulate diverse physiological processes. In the tumor microenvironment, elevated adenosine suppresses immune cell function. Specific 3-aryl-7-anilino-pyrazolo[3,4-c]pyridine amines act as potent, competitive antagonists of A1R and A3R3[3]. The incorporation of an electronegative group at the C5 position and an anilino group at the C7 position yields low nanomolar affinity (e.g., Kd = 5.62 nM for A1R) and prolonged residence times (RT > 40 min), which is critical for sustained in vivo efficacy 4[4].

SAR_Logic Core Pyrazolo[3,4-c]pyridine N1 N1: H-bond Donor Core->N1 C3 C3: Pocket Depth Core->C3 C5 C5: Electronegativity Core->C5 C7 C7: Hinge Binding Core->C7

Structure-Activity Relationship (SAR) mapping of the pyrazolo[3,4-c]pyridine amine scaffold.

Protocol: NanoBRET Target Engagement Assay for A1R/A3R

Traditional radioligand binding assays suffer from radioactive waste and lack of real-time kinetic data. The NanoBRET assay provides a live-cell, proximity-based readout to measure the binding kinetics (Kon/Koff) of these amines.

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the A1R or A3R fused to NanoLuc (NLuc) luciferase at the N-terminus. Seed into 96-well white plates and incubate for 24 hours.

  • Tracer Equilibration: Add a fluorescent adenosine receptor antagonist tracer (e.g., Tracer-650) at its Kd concentration. The proximity of the tracer to the NLuc-receptor fusion allows for Bioluminescence Resonance Energy Transfer (BRET).

  • Compound Addition: Add varying concentrations of the pyrazolo[3,4-c]pyridine amine.

  • Substrate Addition: Add Nano-Glo substrate (furimazine) to generate the luminescence from NLuc.

  • Kinetic Readout: Measure the BRET ratio (Emission 618 nm / 460 nm) continuously over 120 minutes. The competitive displacement of the tracer causes a quantifiable decrease in the BRET ratio.

Field Insight: Strict temperature control (25°C) during the kinetic read is paramount, as GPCR residence times are highly temperature-dependent.

NanoBRET_Workflow S1 Transfect HEK293 S2 Add Tracer S1->S2 S3 Add Compound S2->S3 S4 Add Substrate S3->S4 S5 Measure BRET S4->S5

NanoBRET experimental workflow for real-time kinetic evaluation of receptor antagonists.

Glycogen Synthase Kinase 3 (GSK3α/β): Halting Tauopathy

Mechanistic Rationale

GSK3β is a serine/threonine kinase heavily implicated in the hyperphosphorylation of tau proteins, a hallmark of Alzheimer's disease (AD). N-substituted (pyrazolo[3,4-c]pyridin-3-yl)acetamides and 3-amine derivatives have been designed as selective GSK3 inhibitors5[5]. Molecular docking reveals that the unsubstituted N1-H of the pyrazole ring is an absolute requirement for acting as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Val135 in GSK3β). Furthermore, avoiding bulky substituents at the C7 position prevents steric clashes within the narrow ATP-binding pocket of GSK35[5].

Protocol: ADP-Glo Kinase Assay for GSK3β

To ensure the observed inhibition is not an artifact of substrate-specific interactions, an ADP-Glo assay is utilized. This assay measures the generation of ADP, making it a universal and self-validating protocol for kinase activity.

  • Kinase Reaction: In a 384-well plate, combine recombinant GSK3β, GSM peptide substrate, and the pyrazolo[3,4-c]pyridine amine inhibitor in kinase buffer.

  • Initiation: Add ultra-pure ATP (10 µM final) to start the reaction. Incubate for 60 minutes at room temperature.

  • Depletion of Unreacted ATP: Add ADP-Glo Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent, which converts the enzymatically produced ADP back into ATP, simultaneously utilizing it in a luciferase/luciferin reaction to generate light.

  • Measurement: Read luminescence. The light output is directly proportional to the amount of ADP produced. A decrease in luminescence indicates successful inhibition.

Field Insight: Ensure complete depletion of unreacted ATP in Step 3; residual ATP will drastically reduce the Z'-factor of the assay and mask the true IC50 of the compound.

Quantitative Data Summary

To facilitate comparison across therapeutic targets, the following table summarizes the binding and inhibitory profiles of representative pyrazolo[3,4-c]pyridine amine derivatives.

TargetCore Substitution PatternPrimary IndicationPotency (IC50 / Kd)Key Binding Interaction
HPK1 1H-pyrazolo[3,4-c]pyridineImmuno-OncologyIC50 = 144 nMWater-bridged H-bond with Asp155
A1R 3-aryl-7-anilino-5-aminoOncology / CNSKd = 5.62 nMOrthosteric competitive antagonism
A3R 3-aryl-7-anilino-5-aminoOncology / CNSKd = 13.5 nMOrthosteric competitive antagonism
GSK3β 3-yl-acetamide / 3-amineAlzheimer's DiseaseLow micromolarN1-H H-bond with Val135 (Hinge)
RIP1 7-oxo-tetrahydro-derivativeAutoimmune (MS)High potencySBDD optimized hinge binding

(Note: RIP1 kinase inhibitors utilizing the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine scaffold have also shown profound efficacy in suppressing necroptotic cell death and attenuating multiple sclerosis models in vivo6[6]).

Conclusion

The pyrazolo[3,4-c]pyridine amine scaffold is a highly versatile and structurally privileged pharmacophore. By precisely tuning the amine substitutions at the C3, C5, and C7 positions, medicinal chemists can pivot the selectivity profile from kinase inhibition (HPK1, GSK3, RIP1) to GPCR antagonism (Adenosine receptors). The integration of rigorous, self-validating biochemical assays—such as TR-FRET, NanoBRET, and ADP-Glo—ensures that the structure-kinetic relationships (SKR) derived from this scaffold translate reliably into in vivo therapeutic efficacy.

References

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines Source: J-Stage URL
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1)
  • A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery Source: Benchchem URL
  • Novel Pyrazolo[3,4-c]pyridine Antagonists with Nanomolar affinity for A1 / A3 Adenosine Receptors: Binding Kinetics and Exploration Source: Semantic Scholar URL
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors Source: PMC / NIH URL

Sources

Pyrazolo[3,4-c]pyridine: A Privileged Scaffold in Modern Drug Discovery—A Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This guide provides an in-depth review of the synthetic methodologies for constructing and functionalizing the pyrazolo[3,4-c]pyridine system, with a focus on the strategic logic behind these approaches. Furthermore, we explore its diverse applications, particularly as a potent kinase inhibitor in oncology, and delve into other emerging therapeutic areas. This document is intended for researchers, scientists, and professionals in drug development, offering both a comprehensive overview and practical, field-proven insights.

The Pyrazolo[3,4-c]pyridine Core: A Foundation for Therapeutic Innovation

Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the pyrazolopyridines stand out for their versatility. Pyrazolopyridines are bicyclic heterocyclic systems resulting from the fusion of a pyrazole and a pyridine ring.[1] There are several isomeric forms, but the pyrazolo[3,4-c]pyridine scaffold has attracted considerable attention from medicinal chemists.[1] This interest stems from its structural analogy to purine bases like adenine and guanine, which are fundamental components of nucleic acids and cellular signaling molecules such as ATP.[2]

This structural mimicry allows pyrazolo[3,4-c]pyridine derivatives to function as effective bioisosteres, competitively binding to the ATP-binding sites of various enzymes, most notably protein kinases.[3] The scaffold's inherent "drug-like" properties, combined with the potential for substitution at multiple positions, provide a robust framework for optimizing potency, selectivity, and pharmacokinetic profiles. Consequently, this scaffold is a cornerstone of fragment-based drug discovery (FBDD), where small, heterocyclic fragments are elaborated into potent lead compounds.[2][4]

Strategic Synthesis of the Pyrazolo[3,4-c]pyridine Scaffold

The construction of the pyrazolo[3,4-c]pyridine core can be broadly approached from two primary retrosynthetic disconnections: forming the pyridine ring onto a pre-existing pyrazole or, alternatively, constructing the pyrazole ring onto a pyridine precursor. Recent advancements also focus on the late-stage functionalization of the core, a strategy that is particularly valuable in FBDD.

Strategy A: Pyridine Ring Annulation onto a Pyrazole Precursor

This is a widely employed strategy that leverages the availability of substituted aminopyrazoles. The core principle involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, which provides the three-carbon unit necessary to form the pyridine ring.

A classic and effective method involves the reaction of a 5-aminopyrazole derivative with a β-ketoester or a β-diketone.[5] The reaction typically proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolopyridine system. The choice of reactants and conditions can influence the regioselectivity of the final product, especially when using unsymmetrical dicarbonyl compounds.[1]

G cluster_reactants Reactants cluster_process Reaction Pathway aminopyrazole 5-Aminopyrazole Derivative condensation Condensation aminopyrazole->condensation + dicarbonyl β-Diketone or β-Ketoester dicarbonyl->condensation cyclization Intramolecular Cyclization (Dehydration) condensation->cyclization Enamine Intermediate product Pyrazolo[3,4-c]pyridine Core cyclization->product

Caption: Pyridine ring formation from a pyrazole precursor.

This protocol describes the synthesis of a halogenated pyrazolo[3,4-c]pyridine, a key intermediate for further functionalization via cross-coupling reactions.[4][6] The rationale for introducing a halogen is to provide a reactive handle for subsequent diversification.

Step 1: Diazotization of 4-Amino-3-halopyridine

  • To a solution of 4-amino-3-halopyridine in a suitable solvent (e.g., dichloroethane), add acetic anhydride.

  • Cool the mixture in an ice bath and add sodium nitrite (NaNO2) portion-wise, maintaining the temperature below 10 °C. The diazotization of the aminopyridine is a critical step to generate a reactive intermediate.

  • Allow the reaction to warm to room temperature and then heat to approximately 90 °C for 20 hours. This promotes the desired cyclization reaction.

Step 2: Cyclization and Aromatization

  • After cooling the reaction mixture, add methanol and sodium methoxide.

  • Stir the mixture at room temperature for 1 hour. The methoxide acts as a base to facilitate the final cyclization and aromatization steps, leading to the formation of the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.[6]

  • Purify the product using standard chromatographic techniques.

Strategy B: Vectorial Functionalization for Lead Optimization

Modern synthetic strategies, particularly those aligned with FBDD, emphasize the late-stage, selective functionalization of the core scaffold.[2][4] This "vectorial" approach allows for the systematic exploration of chemical space around the core, enabling the rapid generation of analogues with improved biological activity and properties. The pyrazolo[3,4-c]pyridine scaffold offers multiple sites for such elaboration.[4][6]

G cluster_vectors Functionalization Vectors core 5-Halo-1H-pyrazolo[3,4-c]pyridine N1_N2 N-1 / N-2 (Alkylation, Protection) core->N1_N2 C3 C-3 (Borylation, Suzuki Coupling) core->C3 C5 C-5 (Buchwald-Hartwig Amination) core->C5 C7 C-7 (Metalation, Negishi Coupling) core->C7

Caption: Key functionalization sites on the pyrazolo[3,4-c]pyridine core.

  • N-1 and N-2 Positions: These nitrogen atoms can be selectively alkylated or protected. The choice of protecting group and reaction conditions dictates which nitrogen is functionalized, allowing for precise control over the subsequent synthetic steps.[4][6]

  • C-3 Position: This position can be functionalized through tandem C-H borylation followed by a Suzuki-Miyaura cross-coupling reaction. This sequence is powerful for introducing a wide variety of aryl and heteroaryl substituents.[4][6]

  • C-5 Position: When the core is halogenated at this position (e.g., 5-chloro or 5-bromo), it becomes an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to install various amine groups.[4][6]

  • C-7 Position: Selective metalation at the C-7 position can be achieved using a strong, non-nucleophilic base like TMPMgCl·LiCl. The resulting organometallic intermediate can then react with various electrophiles or undergo transmetalation for Negishi cross-coupling reactions.[4][6]

This protocol demonstrates the installation of an amine substituent at the C-5 position, a common modification in the development of kinase inhibitors to form hydrogen bonds with the hinge region of the enzyme.

  • Combine the 5-halo-1H-pyrazolo[3,4-c]pyridine (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2 equivalents) in a reaction vessel.

  • Add a dry, degassed solvent such as dioxane or toluene.

  • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with a suitable solvent, and wash with water.

  • Purify the crude product by column chromatography to obtain the C-5 aminated pyrazolo[3,4-c]pyridine.[4]

Applications in Medicinal Chemistry

The pyrazolo[3,4-c]pyridine scaffold is a prolific source of biologically active compounds, with applications spanning oncology, neurology, and infectious diseases.[7]

Kinase Inhibition in Cancer Therapy

The most prominent application of pyrazolo[3,4-c]pyridines is in the development of kinase inhibitors for cancer treatment.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[8] Pyrazolo[3,4-c]pyridine derivatives act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain and preventing the phosphorylation of downstream substrates.[3]

G cluster_kinase Kinase Active Site atp_pocket ATP Binding Pocket product Phosphorylated Substrate atp_pocket->product Phosphorylates no_reaction No Phosphorylation atp_pocket->no_reaction atp ATP atp->atp_pocket Binds inhibitor Pyrazolo[3,4-c]pyridine Inhibitor inhibitor->atp_pocket Competitively Binds (Inhibition) substrate Substrate Protein substrate->product substrate->no_reaction

Caption: Mechanism of ATP-competitive kinase inhibition.

A range of kinases have been successfully targeted by compounds containing this scaffold:

  • Cyclin-Dependent Kinases (CDKs): Certain pyrazolo[3,4-c]pyridazine analogues, a closely related scaffold, have shown potent inhibitory activity against CDK1, a key regulator of the cell cycle.[9]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFRs is implicated in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR inhibitors.[3]

  • Monopolar Spindle Kinase 1 (Mps1): Mps1 is a critical component of the mitotic checkpoint and a target for treating aggressive tumors. Pyrazolo[3,4-b]pyridine-based compounds have been discovered as novel and potent Mps1 inhibitors, with some exhibiting nanomolar potency.[10]

Summary of Biological Activities

The versatility of the pyrazolo[3,4-c]pyridine scaffold is evident in the broad spectrum of biological activities reported for its derivatives.

Compound ClassBiological Target/ActivityTherapeutic AreaPotency (Example)
Pyrazolo[3,4-c]pyridazinesCyclin-Dependent Kinase 1 (CDK1)OncologyActive in nanomolar range[9]
1H-Pyrazolo[3,4-b]pyridinesFibroblast Growth Factor Receptors (FGFR)OncologyHigh potency and selectivity[3]
Pyrazolo[3,4-b]pyridinesMonopolar Spindle Kinase 1 (Mps1)OncologyIC50 = 2.596 nM[10]
Pyrrolo[3,4-c]pyridinesAnti-HIV-1 ActivityInfectious DiseaseEC50 = 1.65 µM[7]
Pyrrolo[3,4-c]pyridinesAnalgesic and Sedative AgentsNeurologySignificant in vivo activity[7]
Pyrazolo[3,4-b]pyridinesAntimicrobial AgentsInfectious DiseaseModerate to good activity[11]
Emerging Applications

Beyond oncology, research has uncovered the potential of pyrazolo[3,4-c]pyridine and related scaffolds in other therapeutic domains:

  • Antiviral Activity: Derivatives of the related pyrrolo[3,4-c]pyridine scaffold have demonstrated significant anti-HIV-1 activity.[7]

  • Antibacterial and Antifungal Activity: Various pyrazolo[3,4-c]pyridine derivatives have been synthesized and screened for antimicrobial properties, with some showing moderate activity against strains like Staphylococcus aureus and Candida albicans.[7]

  • Neurological and Immune System Disorders: Studies have indicated that these compounds can be explored for treating diseases of the nervous and immune systems, with demonstrated analgesic and sedative properties.[7]

Conclusion and Future Outlook

The pyrazolo[3,4-c]pyridine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its privileged structure, combined with well-established and innovative synthetic routes, allows for the creation of large, diverse libraries of compounds for biological screening. The success of this scaffold in kinase inhibition highlights its potential in oncology, and ongoing research is steadily unveiling its utility in other critical areas of human health. The continued development of novel synthetic methodologies, particularly those enabling precise, late-stage functionalization, will undoubtedly fuel the discovery of the next generation of pyrazolo[3,4-c]pyridine-based therapeutics.

References

  • Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., Ramos, A., Acero, N., Llinares, F., Muñoz-Mingarro, D., Lozach, O., & Meijer, L. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry.
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.
  • Various Authors. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC.
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Rao, R. M., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research.
  • Ismail, N. S. M., et al. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [Source Not Specified].
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
  • Mohamed, M. M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry.
  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances.
  • Various Authors. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry.
  • Zhao, W. (2002). A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. Journal of Chemical Research.
  • Various Authors. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review.
  • Various Authors. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Various Authors. (2019).
  • Various Authors. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed.
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.

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Methodological & Application

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Regioselective N-Alkylation of the Pyrazolo[3,4-c]pyridine Core

The pyrazolo[3,4-c]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry. As a structural isostere of purine, it has attracted significant attention for its ability to interact with a wide variety of biological targets, including protein kinases.[1][2] This has led to its incorporation into compounds with a broad range of therapeutic applications, from anticancer to anti-inflammatory agents.[1][2]

The biological activity of pyrazolo[3,4-c]pyridine derivatives is critically dependent on the substitution pattern around the core. In particular, the identity and position of substituents on the pyrazole nitrogen atoms (N-1 and N-2) can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. Consequently, the ability to selectively functionalize these nitrogen atoms through N-alkylation is a cornerstone of synthetic strategies in drug discovery programs targeting this scaffold.[3][4][5]

This guide provides a detailed examination of the experimental procedures for the N-alkylation of the pyrazolo[3,4-c]pyridine core. It addresses the primary synthetic challenge—regioselectivity—and offers field-proven protocols and mechanistic insights to enable researchers to predictably synthesize either the N-1 or N-2 alkylated isomer.

The Core Challenge: Regioselectivity in N-Alkylation

The pyrazolo[3,4-c]pyridine core contains two nucleophilic nitrogen atoms in the pyrazole ring, N-1 and N-2. Direct alkylation of the parent 1H-pyrazolo[3,4-c]pyridine often results in a mixture of two regioisomers, which can be difficult to separate and lowers the overall yield of the desired product. The ratio of these isomers is influenced by a subtle interplay of electronic and steric factors, as well as the specific reaction conditions employed.[6]

// Invisible nodes for routing p1 [shape=point, width=0]; p2 [shape=point, width=0];

start -> p1 [arrowhead=none]; p1 -> N1 [label=" N-1 Alkylation", fontcolor="#202124"]; p1 -> p2 [arrowhead=none]; p2 -> N2 [label=" N-2 Alkylation", fontcolor="#202124"];

// Labels for positions lab_N1 [label="N-1", fontcolor="#EA4335"]; lab_N2 [label="N-2", fontcolor="#4285F4"]; lab_N1_prod [label="N-1 Isomer", fontcolor="#EA4335"]; lab_N2_prod [label="N-2 Isomer", fontcolor="#4285F4"];

// Positioning labels (adjust as needed) {rank=same; start; lab_N1; lab_N2;} {rank=same; N1; lab_N1_prod;} {rank=same; N2; lab_N2_prod;} } G [label="Regiochemical outcomes of N-alkylation.", fontname="Helvetica", fontsize="10", fontcolor="#202124"];

Caption: The two possible regioisomers from N-alkylation.

Controlling the site of alkylation is therefore paramount. The choice of base, solvent, and alkylating agent can significantly favor one isomer over the other. Generally, N-1 substitution is considered the thermodynamically more stable outcome, while N-2 substitution can be favored under kinetic control.[4]

General Experimental Workflow

A typical workflow for the synthesis and characterization of N-alkylated pyrazolo[3,4-c]pyridines involves a logical progression from reaction setup to structural verification. This ensures reproducibility and unambiguous confirmation of the desired product.

dot graph G { layout=dot; rankdir=TB; bgcolor="transparent"; node [shape=box, style="filled, rounded", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

// Nodes A [label="Substrate & Reagent Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Reaction Setup\n(Inert Atmosphere, Temp. Control)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="N-Alkylation Reaction\n(Base, Solvent, Alkylating Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Reaction Monitoring (TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Aqueous Workup & Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Isomer Characterization\n(NMR: 1H, 13C, HMBC, NOESY)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Final Product Analysis\n(HRMS, Purity)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> C; B -> C; C -> D; D -> E [label="Upon Completion"]; E -> F; F -> G; G -> H; } G [label="General workflow for N-alkylation experiments.", fontname="Helvetica", fontsize="10", fontcolor="#202124"];

Caption: A standard workflow from reaction to analysis.

Protocol 1: Selective N-1 Alkylation via Thermodynamic Control

This protocol favors the formation of the more stable N-1 isomer by using a strong base in a polar aprotic solvent, allowing the reaction to reach thermodynamic equilibrium.

Causality Behind Experimental Choices:

  • Base (NaH): Sodium hydride provides irreversible deprotonation of the pyrazole N-H, forming the sodium salt.

  • Solvent (DMF): A polar aprotic solvent like N,N-dimethylformamide effectively solvates the sodium cation, leading to a more "free" and reactive pyrazolide anion. This environment facilitates equilibration towards the thermodynamically favored N-1 product.[6]

  • Temperature: Performing the initial deprotonation at 0 °C allows for controlled reaction initiation, while subsequent warming to room temperature provides sufficient energy to overcome the activation barrier for alkylation.

Detailed Step-by-Step Methodology:
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting 1H-pyrazolo[3,4-c]pyridine (1.0 eq).

  • Solvation: Add anhydrous DMF (approx. 0.1 M concentration) and cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientist's Note: Effervescence (H₂ gas evolution) will be observed. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the anion.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, carefully cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent, concentrate the solvent in vacuo, and purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated product.

Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for N-alkylation under mild, neutral conditions and often favors the sterically less hindered N-2 position.[7][8]

// Nodes PPh3 [label="PPh₃", fillcolor="#F1F3F4", fontcolor="#202124"]; DEAD [label="DEAD", fillcolor="#F1F3F4", fontcolor="#202124"]; Betaine [label="Betaine Intermediate\n[Ph₃P⁺-N(CO₂Et)N⁻-CO₂Et]", fillcolor="#FBBC05", fontcolor="#202124"]; ROH [label="Alcohol (R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedBetaine [label="Protonated Betaine", fillcolor="#FBBC05", fontcolor="#202124"]; Alkoxyphosphonium [label="Alkoxyphosphonium Salt\n[Ph₃P⁺-OR]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazolo-pyridine\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="N-Alkylated Product + Ph₃P=O", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PPh3 -> Betaine; DEAD -> Betaine; Betaine -> ProtonatedBetaine [label="+ Pyrazole-NH"]; ROH -> Alkoxyphosphonium; ProtonatedBetaine -> Alkoxyphosphonium; Alkoxyphosphonium -> Product [label="+ Pyrazolide Anion\n(SN2 Attack)"]; Pyrazole -> Betaine; } G [label="Simplified Mitsunobu reaction cycle.", fontname="Helvetica", fontsize="10", fontcolor="#202124"];

Caption: Key intermediates in the Mitsunobu reaction.

Causality Behind Experimental Choices:

  • Reagents (DEAD/DIAD & PPh₃): Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) form a reactive betaine intermediate in situ.[8]

  • Mechanism: The pyrazole N-H protonates the betaine. The resulting pyrazolide anion then acts as a nucleophile, attacking the alcohol (which has been activated by the phosphine), leading to an Sₙ2-type displacement. This reaction often favors attack at the more sterically accessible N-2 position.[9]

  • Solvent (THF): Anhydrous tetrahydrofuran is a common choice as it is relatively non-polar and effectively solubilizes the reagents without interfering with the reaction mechanism.

Detailed Step-by-Step Methodology:
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the 1H-pyrazolo[3,4-c]pyridine (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvation: Add anhydrous THF (approx. 0.1 M concentration) and stir to dissolve all solids. Cool the solution to 0 °C in an ice bath.

  • Initiation: Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.

    • Scientist's Note: A color change (often to a milky white or pale yellow) is typically observed. The addition should be slow to control any exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct.

  • Purification: Purify the residue directly by flash column chromatography.

    • Expert Tip: The byproducts (PPh₃=O and reduced DEAD) can sometimes be challenging to separate. A less polar solvent system may be required, or a pre-purification step like trituration with diethyl ether can sometimes help remove some of the byproducts.

Characterization and Isomer Differentiation

Unambiguous assignment of the N-1 versus N-2 isomer is critical and is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques.[10][11]

  • ¹H NMR: In the N-1 isomer, the protons of the alkyl group are in close spatial proximity to the H-7 proton of the pyridine ring. This can often be confirmed by a Nuclear Overhauser Effect (NOE) in a 2D NOESY experiment.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive method.[11]

    • For an N-1 alkylated product, a 3-bond correlation (³JCH) is expected between the protons of the N-alkyl group and the C-7a carbon of the pyridine ring.

    • For an N-2 alkylated product, this correlation will be absent. Instead, correlations to the C-3 and C-3a carbons of the pyrazole ring may be observed.

Reaction ParameterConditionPredominant IsomerRationale
Base Strong, non-coordinating (e.g., NaH, KHMDS)N-1Favors thermodynamic equilibrium.[6]
Weaker, coordinating (e.g., K₂CO₃)Mixture, often N-1Slower reaction may still favor the thermodynamic product.
Solvent Polar Aprotic (e.g., DMF, DMSO)N-1Solvates the cation, promoting equilibration to the more stable product.[6]
Less Polar (e.g., THF, Dioxane)N-2 (Kinetic)Promotes tight ion-pairing, which can sterically direct alkylation to the N-2 position.[6]
Method Mitsunobu ReactionN-2The mechanism often favors nucleophilic attack from the less sterically hindered nitrogen.[8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete deprotonation; poor quality reagents; insufficient reaction time/temperature.Use a stronger base or ensure anhydrous conditions. Check the purity of the alkylating agent. Increase reaction time or gently heat.
Poor Regioselectivity Reaction conditions not optimized, allowing for a mixture of kinetic and thermodynamic control.For N-1: Use a stronger base (NaH) and a more polar solvent (DMF). For N-2: Try Mitsunobu conditions or a less polar solvent like THF.
Decomposition Alkylating agent or base is too harsh; reaction temperature too high.Use a milder base (e.g., Cs₂CO₃). Use a more reactive alkylating agent at a lower temperature (e.g., alkyl iodide instead of chloride).
Difficulty Separating Isomers Isomers have very similar polarity.Optimize chromatography: try different solvent systems (e.g., EtOAc/Hexanes vs. DCM/Methanol), or consider preparative HPLC.

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]

  • Diez-Barra, E., De la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391-34399. Available at: [Link]

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

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  • Shawali, A. S., Abdallah, M. A., & Zayed, M. E. M. (1997). PHASE TRANSFER CATALYZED C- vs 0- ALKYLATION ABSENCE OR PRESENCE OF CARBON DISULPHIDE. Heterocycles, 45(3), 451.
  • Imperial College London. (n.d.). Alkylation of pyrazolones via the Mitsunobu reaction. Available at: [Link]

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  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Available at: [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PubMed, 13(49), 34391-34399. Available at: [Link]

  • Reddy, T., & Hanson, P. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molbank, 2022(2), M1398. Available at: [Link]

  • Lee, S., & Lee, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(22), 5484. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

  • Drouin, M., & Couture, A. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Arkivoc, 2010(5), 101–114. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

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  • Pathak, T. P., Yong, S. L., Browne, D. M., Arndtsen, B. A., & Organ, M. G. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[12][13][14]Triazolo[1][3]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6524–6538. Available at: [Link]

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Application Notes & Protocols for the Development of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry.

Introduction: The global effort to control and eliminate malaria is perpetually challenged by the emergence and spread of drug-resistant Plasmodium parasites.[1][2][3][4] Resistance has been documented for nearly all classes of antimalarial drugs, including artemisinin-based combination therapies (ACTs), which are the current standard of care.[4][5][6] This escalating crisis underscores the urgent necessity for a robust and innovative drug discovery pipeline capable of delivering next-generation antimalarials.[7][8][9] An ideal new agent should possess a novel mechanism of action, exhibit rapid parasite clearance, be effective against multiple life-cycle stages, have a favorable safety profile, and be suitable for a single-dose cure to improve patient adherence.[1][7]

This document serves as a comprehensive technical guide, outlining the strategic application of modern methodologies in the preclinical discovery and development of new antimalarial compounds. It is designed to provide both the conceptual framework and the detailed protocols necessary to navigate the complex path from initial hit identification to a preclinical candidate.

The Modern Antimalarial Drug Discovery Pipeline: An Integrated Approach

The contemporary antimalarial drug discovery process is a multi-stage, iterative funnel designed to efficiently identify and refine promising chemical entities from vast compound libraries.[10][11] It integrates high-throughput screening, detailed in vitro and in vivo characterization, and rigorous medicinal chemistry optimization. The process is no longer linear but a dynamic interplay between different stages, with data from later stages often informing earlier decisions to reduce attrition rates.[12]

Antimalarial_Pipeline cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Phase Hit_ID Hit Identification (10^6 Compounds) Hit_to_Lead Hit-to-Lead (~100s Hits) Hit_ID->Hit_to_Lead Potency & Selectivity Lead_Opt Lead Optimization (~10s Leads) Hit_to_Lead->Lead_Opt ADME/PK & Efficacy Preclinical_Dev Preclinical Candidate (1-2 Candidates) Lead_Opt->Preclinical_Dev Safety & Scalability Phase_I Phase I (Safety) Preclinical_Dev->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Figure 1: The Antimalarial Drug Discovery and Development Pipeline.

Section 1: Hit Identification Strategies

The journey begins with identifying "hits"—compounds that exhibit desired biological activity in an initial screen. Two primary philosophies dominate this stage: phenotypic screening and target-based screening.

1.1. Phenotypic vs. Target-Based Screening

The choice between these strategies is a critical first step, each with distinct advantages and inherent challenges.[13][14]

FeaturePhenotypic ScreeningTarget-Based Screening
Principle Screens compounds against the whole parasite for a desired outcome (e.g., growth inhibition).[13][15]Screens compounds against a specific, purified parasite protein (target) deemed essential for survival.[13][16]
Advantages - Unbiased; can identify novel mechanisms of action.[13] - Hits are guaranteed to have whole-cell activity. - Historically more successful in delivering first-in-class medicines.[13][14]- Mechanism of action is known from the start. - Enables structure-based drug design and rational optimization.[16][17] - Allows for fragment-based screening.[16]
Disadvantages - The molecular target is unknown ("black box"), requiring significant effort for deconvolution.[13][17]- Hits with potent biochemical activity may not have whole-cell activity due to poor permeability or efflux.[18] - Relies on prior validation of the target, which can be challenging.

Expert Insight: While target-based discovery is mechanistically elegant, phenotypic screening has yielded the majority of recent clinical candidates.[14][17] A modern, integrated approach often uses phenotypic screening to find active compounds, followed by techniques like in vitro evolution and whole-genome sequencing to identify their targets, thereby bridging the gap between the two strategies.[16][17]

1.2. High-Throughput Screening (HTS)

HTS is the technological engine that enables the rapid screening of massive compound libraries (often millions of compounds) against either whole parasites or molecular targets.[12][19] The development of robust, miniaturized, and automated assays is paramount for a successful HTS campaign.[20][21]

HTS_Workflow Library Compound Library (>1M compounds) Primary_Screen Primary Screen (Single Concentration, e.g., 10 µM) Library->Primary_Screen Hit_Confirmation Hit Confirmation & Triage (Resupply & Retest) Primary_Screen->Hit_Confirmation Identifies initial 'hits' Dose_Response Dose-Response Assay (Determine IC₅₀) Hit_Confirmation->Dose_Response Filters false positives Secondary_Assays Secondary & Orthogonal Assays (Cytotoxicity, SoA, etc.) Dose_Response->Secondary_Assays Quantifies potency Confirmed_Hits Confirmed Hits for H2L Secondary_Assays->Confirmed_Hits Characterizes profile

Figure 2: High-Throughput Screening (HTS) Workflow for Hit ID.

Section 2: Core In Vitro Assays & Protocols

Following primary screening, hits must be rigorously characterized through a cascade of in vitro assays to confirm their activity, determine their potency and selectivity, and understand their mode of action.

Protocol 2.1: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

Causality & Principle: This is the gold-standard assay for quantifying the inhibitory effect of a compound on the asexual blood stage of P. falciparum.[22] The parasite's proliferation is directly proportional to the amount of its DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. By lysing the red blood cells and parasites and adding the dye, the resulting fluorescence provides a robust and sensitive measure of parasite growth.[22]

Materials:

  • P. falciparum culture (e.g., 3D7 for drug-sensitive, Dd2 or W2 for drug-resistant strains)[22][23]

  • Human erythrocytes (O+), washed

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II)[23]

  • Test compounds and control drugs (e.g., Chloroquine, Artemisinin)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with SYBR Green I dye added (1:5000 dilution of stock).[22]

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

Step-by-Step Methodology:

  • Plate Preparation: Prepare serial dilutions of test compounds in complete culture medium. Add 100 µL of these dilutions to the 96-well plate. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity. Include positive control (e.g., Artemisinin) and negative control (medium with DMSO only) wells.[22]

  • Parasite Addition: Synchronize the parasite culture to the ring stage. Prepare a parasite suspension of 2% parasitemia and 2% hematocrit in complete medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.[22]

  • Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C. This duration allows for approximately 1.5-2 replication cycles.

  • Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the cells. Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[22]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.[22]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing uninfected red blood cells.

    • Normalize the data to the negative control (100% growth) and positive control (0% growth).

    • Plot the percentage of growth inhibition against the log of the compound concentration.

    • Determine the 50% inhibitory concentration (IC₅₀) value using a non-linear regression model (e.g., four-parameter logistic curve).[22]

Self-Validation & Trustworthiness: A robust assay should consistently yield a Z'-factor > 0.5, indicating a good separation between positive and negative controls. The IC₅₀ values for standard control drugs should fall within a historically validated range.

Protocol 2.2: In Vitro Cytotoxicity Assay (Resazurin Method)

Causality & Principle: It is crucial to ensure that a compound's activity is specific to the parasite and not due to general host cell toxicity. This assay measures the metabolic activity of mammalian cells (e.g., HEK293T or HepG2) as an indicator of cell viability.[22] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and control cytotoxic agent (e.g., Doxorubicin)

  • 96-well clear microplates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow attachment.[22]

  • Compound Addition: Prepare serial dilutions of the test compound. Replace the old medium with 100 µL of the drug dilutions.[22]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[22]

  • Resazurin Addition: Add 10 µL of the resazurin solution to each well and incubate for another 2-4 hours.[22]

  • Fluorescence Measurement: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) using a non-linear regression model, similar to the IC₅₀ calculation.

Data Presentation & Selectivity Index (SI): The results from these two core assays are used to calculate the Selectivity Index, a critical parameter for prioritizing compounds.

SI = CC₅₀ (Host Cell) / IC₅₀ (P. falciparum)

A higher SI value (>100 is desirable) indicates greater selectivity for the parasite and a better therapeutic window.[22][24]

Compound IDIC₅₀ (nM, 3D7)CC₅₀ (nM, HepG2)Selectivity Index (SI)
Control (Chloroquine)20>10,000>500
Test Compound A508,000160
Test Compound B6060010

Table 1: Sample In Vitro Activity Summary. Compound A shows promising selectivity, while Compound B would likely be deprioritized due to poor selectivity.

Protocol 2.3: Speed of Action (SoA) Profiling

Causality & Principle: Rapid parasite clearance is a key attribute of artemisinin and a desirable feature for new antimalarials to prevent resistance and improve clinical outcomes.[7][20] Speed of Action (SoA) assays, such as the Parasite Reduction Ratio (PRR) assay or high-throughput adaptations, determine how quickly a compound kills the parasite.[12][20][21] These assays expose parasites to a high concentration of the drug for short, defined periods (e.g., 6, 24, 48 hours), after which the drug is washed out and the viability of the remaining parasites is assessed.[12][20]

Section 3: In Vivo Preclinical Models

Compounds that demonstrate promising in vitro potency, selectivity, and speed of action must then be evaluated in vivo to assess their efficacy and pharmacokinetic properties in a whole-organism system.[10][25]

3.1. Rationale for Murine Models

Murine models are indispensable for preclinical antimalarial drug discovery.[25][26] They provide a crucial bridge between in vitro results and human clinical trials by allowing for the assessment of a compound's efficacy in the context of a complex physiological system, including its absorption, distribution, metabolism, and excretion (ADME).[26] Rodent malaria parasites, such as Plasmodium berghei, are commonly used for initial efficacy screening.[25][26]

Protocol 3.1: The Peters' 4-Day Suppressive Test (4-DST)

Causality & Principle: This is the standard primary in vivo screening model to assess the ability of a compound to suppress parasite proliferation during an established infection.[23] Mice are infected with P. berghei, and treatment begins shortly after. The reduction in parasitemia in treated mice compared to an untreated control group is a direct measure of the compound's in vivo activity.

Materials:

  • Specific mouse strain (e.g., ICR outbred mice)[26]

  • Plasmodium berghei (e.g., ANKA strain) cryopreserved stock

  • Test compound formulated in an appropriate vehicle (e.g., 7% Tween-80, 3% ethanol in water)

  • Control drug (e.g., Chloroquine)

  • Giemsa stain

  • Microscope

Step-by-Step Methodology:

  • Infection: Mice are infected via intraperitoneal (IP) injection with approximately 1x10⁷ P. berghei-parasitized red blood cells on Day 0.

  • Dosing: Treatment begins 2-4 hours post-infection. The test compound is administered once daily for four consecutive days (Day 0 to Day 3) via the desired route (e.g., oral gavage (p.o.) or subcutaneous (s.c.)).[23] A vehicle control group and a positive control group (e.g., Chloroquine at 20 mg/kg) must be included.

  • Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse.

  • Staining and Microscopy: The smears are fixed with methanol, stained with Giemsa, and examined under a microscope. Parasitemia is determined by counting the number of infected red blood cells per ~1,000 total red blood cells.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percent suppression of parasitemia using the formula: % Suppression = [1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Vehicle Group)] x 100

    • The effective dose that suppresses parasitemia by 50% (ED₅₀) or 90% (ED₉₀) can be calculated by testing a range of doses.[23]

Section 4: From Lead Optimization to Candidate

The hit-to-lead and lead optimization phases involve intensive medicinal chemistry efforts to transform a promising hit into a preclinical candidate.[15][27] This iterative process uses data from in vitro and in vivo assays to guide chemical modifications aimed at improving multiple parameters simultaneously.

Key Optimization Goals:

  • Potency: Enhance on-target activity (IC₅₀) to the low nanomolar or sub-nanomolar range.

  • Selectivity: Maximize the SI to reduce the potential for off-target toxicity.

  • ADME Properties: Improve solubility, permeability, and metabolic stability to achieve good oral bioavailability and a suitable half-life.[15][24][28]

  • Physicochemical Properties: Optimize properties like LogP and pKa to be within a drug-like range.[27]

  • In Vivo Efficacy: Achieve high levels of parasite clearance at a low, well-tolerated dose in murine models.

Lead_Op_Cycle Design Design & Synthesize New Analogs Test Test In Vitro (Potency, Selectivity, ADME) Design->Test Analyze Analyze SAR Data (Structure-Activity Relationship) Test->Analyze Analyze->Design Iterative Cycle Test_InVivo Test In Vivo (Efficacy, PK) Analyze->Test_InVivo Promising Compound Test_InVivo->Analyze Feedback

Figure 3: The Iterative Cycle of Medicinal Chemistry in Lead Optimization.

Section 5: Navigating Clinical Development

A preclinical candidate that meets stringent criteria for efficacy, safety, and drug-like properties can advance into clinical trials.[29] This phase is a highly regulated, multi-stage process to evaluate the drug's safety and efficacy in humans.[30]

  • Phase I: The first-in-human trials, typically conducted in healthy volunteers, to assess safety, tolerability, and pharmacokinetics. Controlled Human Malaria Infection (CHMI) models, where healthy volunteers are infected with malaria under controlled conditions, are increasingly used to get an early efficacy signal.[31]

  • Phase II: Trials conducted in malaria patients to evaluate the drug's efficacy in clearing parasites and resolving clinical symptoms, and to determine the optimal dose range.[3][30]

  • Phase III: Large-scale, pivotal trials in diverse patient populations across different malaria-endemic regions to confirm efficacy and safety against the current standard of care.[29][30] These trials provide the primary data for seeking regulatory approval.[29]

The development of new antimalarial agents is a complex but critical endeavor to combat the threat of drug resistance. A successful strategy requires an integrated, multidisciplinary approach that combines intelligent screening strategies, robust and reproducible assays, predictive preclinical models, and innovative medicinal chemistry. By understanding the causality behind each experimental choice and adhering to rigorous, self-validating protocols, researchers can increase the probability of advancing novel compounds through the pipeline and delivering the life-saving medicines of the future.

References

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Troubleshooting & Optimization

Pyrazolopyridine Scaffold Optimization: Metabolic Stability Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals working with pyrazolopyridine scaffolds. While pyrazolopyridines are highly privileged pharmacophores—often utilized as kinase hinge binders and GPCR ligands—they frequently suffer from rapid metabolic clearance.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating experimental protocols to help you diagnose and overcome poor metabolic stability without compromising target affinity.

Part 1: Diagnostic Workflow

Before modifying your lead compound, you must identify the exact enzymatic pathway responsible for its clearance. Pyrazolopyridines are uniquely susceptible to both Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO) mediated metabolism.

G Start High Intrinsic Clearance (Cl_int > 50 µL/min/mg) Assay Microsomal Assay (± NADPH) Start->Assay CYP NADPH-Dependent (CYP450 Pathway) Assay->CYP Clearance requires NADPH AO NADPH-Independent (Aldehyde Oxidase / FMO) Assay->AO Clearance without NADPH CYP_Fix Strategy: Reduce LogD, Steric Shielding CYP->CYP_Fix AO_Fix Strategy: C-3 Halogenation (e.g., Chlorination) AO->AO_Fix

Workflow for diagnosing and resolving pyrazolopyridine metabolic clearance.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My pyrazolopyridine hit shows rapid clearance in mouse liver microsomes (MLM) and hepatocytes. What are the typical metabolic "soft spots"? A: Pyrazolopyridines possess two primary metabolic liabilities. First, the electron-deficient nature of the bicyclic core makes it highly susceptible to cytosolic Aldehyde Oxidase (AO) attack, typically at the C-2 or C-3 positions. For example, during the development of CDK8/19 inhibitors, early pyrazolopyridine derivatives suffered from rapid AO-mediated metabolism at these sites[1]. Second, highly lipophilic substituents (often at the C-6 position) can drive rapid Cytochrome P450 (CYP) mediated oxidation. The low metabolic stability intrinsic to the pyrazolopyridine scaffold is a well-documented hurdle in fields ranging from oncology to antimalarial drug development[2].

Q2: I suspect Aldehyde Oxidase (AO) is responsible for the rapid clearance. How can I chemically overcome this without destroying the hinge-binding properties of the scaffold? A: AO attacks electron-deficient carbons adjacent to nitrogen atoms. If the C-3 position is the labile site, introducing a halogen (such as Chlorine or Fluorine) sterically and electronically shields the carbon from nucleophilic attack by the molybdenum cofactor of AO. In the optimization of the CDK8/19 inhibitor JH-XVI-178, researchers successfully overcame AO liability by utilizing a pyrazolopyridine hinge binder with a chlorine at the C-3 position, which dramatically lowered clearance while maintaining target potency[1].

Q3: My compound is stable against AO but still clears rapidly via CYP450. What is the best structural strategy? A: CYP450 metabolism is fundamentally driven by high lipophilicity (LogD) and the presence of unshielded aliphatic or aromatic rings. To troubleshoot this, you must reduce the overall lipophilicity of the molecule. In the optimization of pyrazolopyridine-based PDE11A4 inhibitors, rapid oxidative metabolism was mitigated by modifying the C-6 heterocycle and amide substituents to reduce lipophilicity, thereby improving the metabolic profile[3]. Consider replacing lipophilic rings with polar heterocycles (e.g., morpholine, piperazine) or introducing polar functional groups to lower the cLogP.

Part 3: SAR Optimization Logic

SAR Core Pyrazolopyridine Core C3 C-3 Position (AO Oxidation Soft Spot) Core->C3 C6 C-6 Position (Lipophilic CYP Liability) Core->C6 N1 N-1 Position (Dealkylation Risk) Core->N1 Sol_C3 Block with -Cl or -F (Maintains Hinge Binding) C3->Sol_C3 Prevents AO attack Sol_C6 Introduce Polar Heterocycle (e.g., Morpholine) C6->Sol_C6 Lowers LogD Sol_N1 Steric Bulk or Deuteration N1->Sol_N1 Kinetic Isotope Effect

Structural optimization strategies for pyrazolopyridine scaffolds.

Part 4: Troubleshooting Workflows & Step-by-Step Protocols

Protocol 1: Self-Validating Diagnostic Profiling of Metabolic Clearance

Purpose: To definitively distinguish between CYP450-mediated and Aldehyde Oxidase (AO)-mediated clearance. Causality: Microsomes contain CYP enzymes (which require NADPH to function) but lack cytosolic AO. Hepatocytes contain both. By toggling NADPH and using specific chemical inhibitors, you create a self-validating matrix that isolates the exact mechanism of degradation.

Step-by-Step Methodology:

  • Prepare the Matrix: Aliquot human liver microsomes (HLM) and cryopreserved human hepatocytes into 96-well plates.

  • NADPH Toggle (CYP Check): Spike the HLM wells with your pyrazolopyridine compound (1 µM). Add NADPH (1 mM) to half the wells; leave the other half NADPH-free.

    • Validation Logic: If the compound degrades only in the presence of NADPH, CYP450 is the culprit.

  • Inhibitor Toggle (AO Check): In the hepatocyte wells, pre-incubate the cells with Raloxifene (1 µM, a potent AO inhibitor) or 1-Aminobenzotriazole (1-ABT, 1 mM, a pan-CYP inhibitor) for 15 minutes before adding your compound.

    • Validation Logic: If 1-ABT rescues the compound's half-life, CYP is confirmed. If Raloxifene rescues the half-life, AO-mediated clearance is definitively confirmed.

  • LC-MS/MS MetID: Quench the reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to identify the exact +16 Da (oxidation) mass shift location.

Protocol 2: Late-Stage C-3 Halogenation of Pyrazolopyridines

Purpose: To install a steric/electronic block at the C-3 position to prevent AO-mediated oxidation[1]. Causality: Electrophilic halogenation specifically targets the electron-rich C-3 position of the pyrazole ring. Using N-Chlorosuccinimide (NCS) provides a controlled, mild source of electrophilic chlorine ( Cl+ ), ensuring high regioselectivity without over-chlorinating the pyridine ring.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the unsubstituted pyrazolopyridine intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Electrophilic Addition: Slowly add N-Chlorosuccinimide (NCS, 1.05 eq) in portions at 0 °C. Caution: Do not exceed 1.05 eq to prevent off-target halogenation.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS.

  • Quenching & Purification: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any unreacted NCS. Extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography to isolate the C-3 chlorinated product.

Part 5: Quantitative Data Summary

The following table summarizes the quantitative impact of targeted structural modifications on the metabolic stability of pyrazolopyridine scaffolds, synthesized from benchmark optimization campaigns[1][3].

Scaffold VariantStructural ModificationTarget ApplicationIn Vitro t1/2​ (min)Clearance (mL/min/kg)Primary Metabolic Pathway
Unsubstituted Pyrazolopyridine None (Baseline)CDK8/19< 10> 80 (High)Aldehyde Oxidase (C-3)
C-3 Chloro-Pyrazolopyridine C-3 ChlorinationCDK8/19> 12017 (Low)Stable / Mitigated
High LogP Pyrazolopyridine None (Baseline)PDE11A41565 (High)CYP450 (Oxidation)
Polar C-6 Substituted Variant C-6 Morpholine InsertionPDE11A48522 (Moderate)Stable / Mitigated

Part 6: References

  • Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum transporter ABCI3 | Source: nih.gov | URL:

  • First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline | Source: montclair.edu | URL:

  • Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 | ACS Medicinal Chemistry Letters | Source: acs.org | URL:

Sources

Technical Support Center: Troubleshooting Low Product Yield in Three-Component Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting and optimizing three-component reactions (TCRs), a cornerstone of modern synthetic chemistry for generating molecular diversity efficiently.[1][2] This resource moves beyond simple checklists to explain the underlying causality of common issues, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial culprits for low yield in a three-component reaction?

Low yields in TCRs often stem from a few primary sources. A systematic analysis of your crude reaction mixture using techniques like NMR, LC-MS, or GC-MS is the first critical step.[3] This analysis will help you identify whether the issue is an incomplete reaction, the formation of side products, or decomposition of your desired product.[3]

Common initial culprits include:

  • Incomplete Reaction: Significant amounts of starting materials remain. This could be due to insufficient reaction time, inadequate temperature, or issues with catalyst activity.[3]

  • Side Reactions: The formation of unexpected byproducts suggests that reactants are participating in unintended pathways.[3] This can be influenced by reaction conditions or the inherent reactivity of your substrates.

  • Product Decomposition: The absence of both starting materials and the desired product, often accompanied by baseline material on a TLC plate, points towards product instability under the reaction or workup conditions.[3]

  • Stoichiometry Errors: Inaccurate measurement of reactants can create a limiting reagent, thus capping the maximum achievable yield.[4][5]

  • Impure Starting Materials: Contaminants in your reactants or solvents can inhibit the reaction or lead to unwanted side products.[3]

Q2: How does the order of reagent addition impact a three-component reaction?

The sequence of adding reagents can be critical. In many TCRs, a two-component intermediate forms first, which then reacts with the third component. For instance, in the synthesis of pyridine-3,5-dicarbonitriles, a Knoevenagel adduct can form between an aldehyde and malononitrile before the thiol is introduced.[6][7] Adding the components in an order that favors the formation of a key intermediate can significantly improve yields by minimizing competing side reactions. It is advisable to investigate different addition orders, especially when dealing with new or complex substrates.

Q3: When should I suspect catalyst deactivation or inhibition?

Catalyst issues should be suspected if a previously successful reaction suddenly fails or gives a significantly lower yield.

  • Deactivation: The catalyst may be consumed by a side reaction or degrade under the reaction conditions. This is often observed when yields plateau over time despite the presence of starting materials.

  • Inhibition: Impurities in the starting materials or solvent can bind to the catalyst's active sites, preventing it from participating in the desired reaction. Purifying your reagents and ensuring your solvent is dry and degassed can often resolve this.[3] The strength and type of catalyst can also determine the reaction pathway, sometimes leading to a three- or four-component reaction from the same starting materials.[8]

Q4: Can the workup and purification process be a major source of yield loss?

Absolutely. Significant product loss can occur during aqueous workups, extractions, and chromatography.[3][9]

  • Aqueous Workup: Your product might have some solubility in the aqueous layer. Performing multiple extractions with smaller volumes of solvent can improve recovery.[3] Also, ensure the pH of the aqueous layer is optimized to keep your product in its neutral form for efficient partitioning into the organic layer.[3]

  • Chromatography: The product may be adsorbing irreversibly to the stationary phase (e.g., silica gel). Using a different stationary phase or pre-treating the silica gel with a base like triethylamine can mitigate this.

  • Product Volatility: If your product is volatile, it can be lost during solvent removal under reduced pressure.

Systematic Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low-yield issues. The core principle is to change one variable at a time to understand its specific effect.

Guide 1: Optimizing Reaction Conditions

Low yield is often a matter of suboptimal reaction conditions. A systematic optimization of parameters is crucial.[][11]

1.1 Temperature Adjustment:

  • Rationale: Reaction rates generally increase with temperature.[11] However, higher temperatures can also accelerate side reactions and product decomposition.[3][11] Many multicomponent reactions are conducted at elevated temperatures, sometimes up to 120°C, to drive the reaction to completion.[8]

  • Protocol:

    • Set up three parallel reactions at different temperatures: room temperature, a moderately elevated temperature (e.g., 50 °C), and a higher temperature (e.g., 80-100 °C).[12]

    • Monitor the reactions by TLC or LC-MS at regular intervals to track the consumption of starting materials and the formation of the product and byproducts.

    • Analyze the crude reaction mixtures to determine the optimal temperature that maximizes the desired product while minimizing impurities.

1.2 Solvent Screening:

  • Rationale: The solvent can significantly influence reaction outcomes by affecting reactant solubility, reaction rates, and even the reaction pathway.[6][7][13][14] For instance, changing the solvent from ethanol to acetonitrile can dramatically improve the yield in the synthesis of certain pyridine-3,5-dicarbonitriles, especially with sterically hindered aldehydes.[6][7]

  • Protocol:

    • Select a range of solvents with varying polarities and coordinating abilities (e.g., aprotic polar like acetonitrile and DMSO, and protic like ethanol).[3][6]

    • Run the reaction in each solvent under the previously determined optimal temperature.

    • Analyze the results to identify the solvent that provides the best yield and purity.

Table 1: Example of Solvent and Temperature Optimization Data

EntrySolventTemperature (°C)Time (h)Yield (%)Observations
1Ethanol252415Incomplete reaction
2Ethanol801245Significant byproduct formation
3Acetonitrile252430Clean reaction, but slow
4Acetonitrile80685High yield, clean conversion
5DMSO80660Product decomposition observed
Guide 2: Investigating Stoichiometry and Reagent Purity

The correct ratio of reactants is fundamental to maximizing yield.[5][15] While many TCRs work best with a 1:1:1 stoichiometry, this is not always the case.

2.1 Stoichiometry Optimization:

  • Rationale: Using a slight excess of one or two components can sometimes drive the reaction to completion, especially if one of the starting materials is volatile or prone to side reactions.[8] However, a large excess can complicate purification.[8]

  • Protocol:

    • Set up a series of reactions where the stoichiometry of two of the three components is varied systematically (e.g., 1:1:1, 1.2:1:1, 1:1.2:1).

    • Analyze the crude reaction mixtures to determine the optimal ratio of reactants.

2.2 Reagent Purity Verification:

  • Rationale: Impurities in starting materials can act as inhibitors or participate in side reactions.[3]

  • Protocol:

    • Verify the purity of all starting materials and solvents using appropriate analytical techniques (e.g., NMR, GC-MS).

    • If impurities are detected, purify the reagents before use.

    • Ensure solvents are anhydrous and degassed, as water and oxygen can interfere with many reactions, particularly those involving organometallic catalysts.

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for troubleshooting low-yield three-component reactions.

Troubleshooting_Workflow Start Low Product Yield Analyze_Crude Analyze Crude Mixture (NMR, LC-MS) Start->Analyze_Crude Identify_Issue Identify Primary Issue Analyze_Crude->Identify_Issue Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Starting Material Remains Side_Products Side Products Formed Identify_Issue->Side_Products Byproducts Detected Product_Decomposition Product Decomposition Identify_Issue->Product_Decomposition No Product or Starting Material Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Incomplete_Reaction->Optimize_Conditions Check_Catalyst Check Catalyst Activity/Loading Incomplete_Reaction->Check_Catalyst Modify_Stoichiometry Modify Stoichiometry Side_Products->Modify_Stoichiometry Change_Solvent Change Solvent/Reagent Order Side_Products->Change_Solvent Milder_Conditions Use Milder Conditions (Lower Temp, Shorter Time) Product_Decomposition->Milder_Conditions Purification_Issues Investigate Workup/Purification Product_Decomposition->Purification_Issues End Improved Yield Optimize_Conditions->End Check_Catalyst->End Modify_Stoichiometry->End Change_Solvent->End Milder_Conditions->End Purification_Issues->End

Caption: A systematic workflow for diagnosing and resolving low product yield in three-component reactions.

Guide 3: Catalyst and Mechanistic Considerations

The catalyst is often the heart of a three-component reaction, providing an alternative, lower-energy reaction pathway.[16][17]

3.1 Catalyst Screening and Loading:

  • Rationale: Different catalysts can have vastly different activities and selectivities for a given transformation.[6][7] The catalyst loading can also be a critical parameter to optimize.

  • Protocol:

    • If applicable, screen a panel of catalysts known to be effective for similar transformations. For example, in the synthesis of pyridine-3,5-dicarbonitriles, both amine bases and ionic bases can be effective, but their performance can vary with the solvent.[6][7]

    • Once a promising catalyst is identified, perform a loading study (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

3.2 Understanding the Reaction Mechanism:

  • Rationale: A basic understanding of the reaction mechanism can provide valuable insights for troubleshooting. For example, if a reaction is known to proceed through a water-sensitive intermediate, ensuring anhydrous conditions becomes paramount.

  • Protocol:

    • Consult the literature for mechanistic studies on your specific or a closely related three-component reaction.

    • Consider the possibility of different mechanistic pathways being favored under different conditions. For instance, the choice of catalyst can influence whether the final oxidation step in a reaction is promoted by a reaction intermediate or by aerobic oxygen.[6][7]

Diagram 2: Interplay of Key Parameters in Three-Component Reactions

This diagram illustrates the interconnectedness of various factors that influence the outcome of a three-component reaction.

Reaction_Parameters Yield Product Yield Temperature Temperature Yield->Temperature Solvent Solvent Yield->Solvent Catalyst Catalyst Yield->Catalyst Stoichiometry Stoichiometry Yield->Stoichiometry Temperature->Solvent Catalyst->Solvent Purity Reagent Purity Purity->Catalyst Purity->Stoichiometry Workup Workup & Purification Workup->Yield

Caption: Key experimental parameters and their influence on the yield of three-component reactions.

References

  • D. J. C. Constable, C. Jimenez-Gonzalez, and R. K. Henderson, "Perspective on the Use of Solvent in the Pharmaceutical Industry," Org. Process Res. Dev., 2007, 11, 1, 133–137. [Link]

  • C. A. D. Cai, et al., "Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles," J. Org. Chem., 2009, 74, 18, 7059–7065. [Link]

  • J. G. de Vries, "The Role of the Solvent in Catalysis," Catal. Sci. Technol., 2015, 5, 256-266. [Link]

  • R. Warmuth, et al., "Solvent Effects in Thermodynamically Controlled Multicomponent Nanocage Syntheses," J. Am. Chem. Soc., 2006, 128, 44, 14323–14334. [Link]

  • A. A. V. D. S. T. do Monte, et al., "Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis," Molecules, 2022, 27, 1, 13. [Link]

  • ACS Green Chemistry Institute, "Multicomponent Reactions." [Link]

  • Creative Biolabs, "Reaction Condition Optimization." [Link]

  • Wikipedia, "Catalysis." [Link]

  • D. S. P. C. e Silva, et al., "Multicomponent Catalytic Reactions," Diva-Portal.org, 2021. [Link]

  • Purdue University, "Stoichiometry of Chemical Reactions." [Link]

  • University of Rochester, "How To: Troubleshoot a Reaction." [Link]

  • L. F. Tietze, "Domino Reactions in Organic Synthesis," Chem. Rev., 1996, 96, 1, 115–136. [Link]

  • E. Ruijter, R. V. A. Orru, "Multicomponent Reactions: The Power of Diversity," Top. Curr. Chem., 2013, 330, 1-3. [Link]

  • J. Zhu, H. Bienaymé, "Multicomponent Reactions," Wiley-VCH, 2005. [Link]

Sources

Advanced Technical Support Center: Overcoming Purification Challenges of Polar Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazolopyridines are privileged aza-heterocyclic scaffolds in modern drug discovery, forming the core of numerous 1[1], 2[2], and 3[3]. However, their structural features—specifically the high density of basic nitrogen atoms and multiple hydrogen-bond donor/acceptor sites—impart significant polarity and basicity. This frequently leads to severe chromatographic challenges, including irreversible silica adsorption, peak tailing, and poor retention on standard reverse-phase columns, requiring specialized 4[4].

Section 1: Diagnostic Troubleshooting Guide (FAQs)

Q1: Why does my pyrazolopyridine compound streak severely on standard silica gel, even when using highly polar eluents like DCM/MeOH? Causality & Solution: Pyrazolopyridines possess basic nitrogen centers (e.g., the pyridine nitrogen) that interact strongly with the acidic silanol groups (pKa ~4.5–5.5) on standard unmodified silica gel. This secondary ion-exchange interaction causes severe peak tailing and irreversible adsorption. Solution: Neutralize the silanol interactions by adding a volatile basic modifier (1–5% Triethylamine or aqueous NH₄OH) to your organic mobile phase (e.g., CH₂Cl₂/MeOH)[2]. Alternatively, switch to amine-functionalized (NH₂) silica columns, which inherently mask silanol interactions and provide sharp elution profiles for basic heterocycles without requiring mobile phase modifiers.

Q2: My polar pyrazolopyridine elutes in the void volume during Reverse Phase (RP) HPLC on a standard C18 column. How can I increase retention? Causality & Solution: Highly polar pyrazolopyridines (cLogP < 1) lack sufficient hydrophobic surface area to interact with C18 alkyl chains, especially when ionized at low pH (e.g., 0.1% TFA). Solution:

  • pH Adjustment: Run the HPLC at a high pH (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) to deprotonate the basic nitrogens, thereby increasing the compound's hydrophobicity and C18 retention.

  • Alternative Stationary Phases: Switch to a Polar-Embedded C18 column (which resists phase collapse in highly aqueous conditions) or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for compounds that are fundamentally too polar for RP-HPLC.

Q3: The crude mixture is insoluble in standard loading solvents (DCM, EtOAc, or MeOH) for flash chromatography. What are my options? Causality & Solution: The planar aromatic system and multiple H-bond donor/acceptor sites lead to high crystal lattice energies, making them poorly soluble in volatile organics[4]. Solution: Utilize dry-loading. Dissolve the crude mixture in a strong solubilizing solvent (e.g., DMF or DMSO), add an equal mass of Celite or silica gel, and evaporate the solvent completely in vacuo. Load the resulting free-flowing powder onto the top of the column.

Section 2: Self-Validating Experimental Protocols

Protocol A: High-pH Reverse-Phase Preparative HPLC for Basic Pyrazolopyridines Objective: Achieve baseline resolution and high recovery of polar pyrazolopyridines by suppressing ionization. Methodology:

  • Sample Preparation: Dissolve the crude pyrazolopyridine in DMSO to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade H₂O. Adjust to pH 9.5 using NH₄OH. (Self-Validation: Verify pH with a calibrated meter; an incorrect pH will lead to partial ionization and split peaks).

    • Buffer B: LC-MS grade Acetonitrile.

  • Column Selection: Use an end-capped, high-pH tolerant C18 column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).

  • Gradient Design: Start at 5% B, hold for 2 minutes (to elute the DMSO injection plug), then ramp to 60% B over 15 minutes. Flow rate: 15 mL/min.

  • Detection & Collection: Monitor at 254 nm and 280 nm. Collect fractions based on mass-triggered or UV-threshold fraction collection.

  • Post-Purification: Lyophilize the collected fractions immediately to prevent base-catalyzed degradation in the aqueous buffer.

Protocol B: Amine-Modified Silica Flash Chromatography Objective: Purify multi-gram quantities of pyrazolopyridine intermediates without basic mobile phase modifiers. Methodology:

  • Column Equilibration: Mount a pre-packed Amine (NH₂) functionalized silica cartridge. Equilibrate with 3 column volumes (CV) of 100% EtOAc.

  • Dry Loading: Dissolve the crude mixture in THF/MeOH (1:1). Add Celite (1:2 w/w crude-to-Celite ratio). Evaporate to a free-flowing powder and load into a solid-load cartridge.

  • Elution: Run a gradient from 100% EtOAc to 20% MeOH in EtOAc over 10 CV.

  • Validation: Spot fractions on an NH₂-TLC plate (or standard silica pre-treated with 5% Et₃N in hexane) and develop in the same solvent system to confirm purity before pooling.

Section 3: Quantitative Data & Column Selection

Table 1: Stationary Phase Selection Matrix for Pyrazolopyridine Derivatives

Stationary PhaseMechanism of InteractionIdeal Compound ProfileMobile Phase Considerations
Standard Silica (SiO₂) Adsorption / H-bondingcLogP > 2, neutral or weakly basicRequires basic modifiers (1-5% Et₃N or NH₄OH) to prevent streaking.
Amine-Functionalized (NH₂) Adsorption (Silanol masked)Basic pyrazolopyridines, cLogP 1-3No basic modifiers needed; excellent for basic heterocycles.
Standard C18 (RP) Hydrophobic partitioningcLogP > 1.5High pH buffers (pH 9-10) required to deprotonate basic amines.
HILIC Phase Aqueous layer partitioningcLogP < 1, highly polar/ionizedHigh organic start (e.g., 95% ACN); requires buffer salts (Ammonium Formate).
Section 4: Visual Workflow

G Start Crude Pyrazolopyridine Mixture Solubility Soluble in low-polarity solvents (DCM/EtOAc)? Start->Solubility DryLoad Dry Loading via Celite/Silica Solubility->DryLoad No (High Lattice Energy) LiquidLoad Direct Liquid Injection Solubility->LiquidLoad Yes ChromType Select Chromatography Mode DryLoad->ChromType LiquidLoad->ChromType NormalPhase Normal Phase (Silica) Add 1-5% Et3N/NH4OH ChromType->NormalPhase Lipophilic (cLogP > 2) ReversePhase Reverse Phase (C18) High pH Buffer (pH 9.5) ChromType->ReversePhase Moderate Polarity HILIC HILIC Phase (For cLogP < 1) ChromType->HILIC Highly Polar/Ionized

Decision matrix for selecting the optimal purification workflow for polar pyrazolopyridine compounds.

References
  • Source: nih.
  • Source: nih.
  • Title: Discovery of 3-(Arylamido)
  • Source: nih.

Sources

Catalyst selection to improve regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are bottlenecked by poor regioselectivity during pyrazole core assembly. The pyrazole scaffold is a privileged structure in medicinal chemistry, but traditional syntheses often yield inseparable mixtures of regioisomers (e.g., 1,3,5- vs. 1,4,5-substituted pyrazoles).

This guide is designed to move you away from empirical trial-and-error. Below, we dissect the causality behind catalyst selection, troubleshoot common regiochemical failures, and provide self-validating standard operating procedures (SOPs) to ensure your syntheses are scalable, predictable, and highly selective.

I. Core Logic: Catalyst Selection for Regiocontrol

The fundamental challenge in pyrazole synthesis is differentiating two competing nucleophilic or electrophilic sites. The diagram below outlines the decision-making matrix for selecting the appropriate catalytic system based on your target architecture.

CatalystSelection Start Determine Target Pyrazole Scaffold Knorr 1,3,5-Trisubstituted (from 1,3-Diketones) Start->Knorr Cyclo 1,3,5-Trisubstituted (from Alkynes + Hydrazones) Start->Cyclo DiSub 3,5-Disubstituted (from Diazo + Alkenes) Start->DiSub Vinyl N-Vinylated Pyrazoles (Alkyne Addition) Start->Vinyl Cat1 Cellulose Sulfuric Acid (CSA) or [Bmim][InCl4] Knorr->Cat1 H-bond/Lewis Acid directed Cat2 Cu2O / Aerobic or t-BuOK/18-crown-6 Cyclo->Cat2 Stepwise nucleophilic addition Cat3 In situ Diazo + Bromovinyl Acetals DiSub->Cat3 Electronic polarization control Cat4 [Ru(dppe)(PPh3)(CH3CN)2Cl][BPh4] (Trans-selective) Vinyl->Cat4 Hemilabile ligand (Bite angle control) Cat5 [Ru(dppp)2(CH3CN)Cl][BPh4] (Cis-selective) Vinyl->Cat5 Hemilabile ligand (Bite angle control)

Workflow for selecting optimal catalysts based on desired pyrazole substitution and regiochemistry.

II. Troubleshooting Guides & FAQs

Q1: I am running a standard Knorr condensation (arylhydrazine + unsymmetrical 1,3-diketone) but getting an inseparable 1:1 mixture of regioisomers. How can I drive this to a single isomer? Mechanistic Causality: The nucleophilic attack of the hydrazine's NH2​ versus the NH−Aryl on the two distinct carbonyls is governed by subtle sterics and electronics. Uncatalyzed or standard Brønsted acid-catalyzed conditions often fail to sufficiently differentiate the transition states of the two carbonyls. Solution: Shift to a highly coordinating Lewis acid or a bio-supported solid acid catalyst. For instance, using Cellulose Sulfuric Acid (CSA) in an aqueous medium creates a dense hydrogen-bonding network that preferentially activates the more sterically accessible carbonyl, locking the reaction into a single pathway (1)[1]. Alternatively, employing a room-temperature ionic liquid like [Bmim][InCl4​] provides a structured Lewis acidic environment that coordinates the diketone, effectively differentiating the electrophilic centers and affording fully substituted pyrazoles in high yields (2)[2].

Q2: We are attempting a [3+2] cycloaddition using terminal alkynes and N-tosylhydrazones. What catalyst system ensures complete regioselectivity for 1,3,5-trisubstituted pyrazoles? Mechanistic Causality: Traditional concerted 1,3-dipolar cycloadditions often yield mixtures because the HOMO-LUMO energy gaps for the two regiochemical approaches are nearly identical. Solution: Transition to a base-mediated or Copper-promoted approach to alter the mechanism from a concerted cycloaddition to a stepwise nucleophilic addition/cyclization. A highly effective protocol uses t -BuOK in pyridine with 18-crown-6. The crown ether sequesters the potassium cation, creating a "naked," highly reactive anion that strictly follows the most thermodynamically stable nucleophilic attack trajectory, avoiding diazo intermediates entirely (3)[3]. For oxidative [3+2] cycloadditions, utilizing inexpensive Cu2​O under aerobic conditions acts as a promoter, coordinating the alkyne and directing the nucleophilic attack of the hydrazine with high step economy (4)[4].

Q3: How do Ruthenium(II) catalysts influence the stereochemistry and regioselectivity when adding alkynes to pyrazoles? Mechanistic Causality: Ru(II) complexes with hemilabile ligands (like CH3​CN ) generate coordinatively unsaturated active species in solution. The bite angle and steric bulk of the phosphine ligands dictate the geometry of the intermediate ruthenacycle during the migratory insertion step. Solution: Catalyst choice explicitly controls the stereochemical outcome. Using [Ru(dppe)(PPh3​)(CH3​CN)2​Cl][BPh4​] (where dppe = diphenylphosphinoethane) drives a strictly trans-selective addition. Conversely, switching the ligand to the slightly wider bite angle of dppp in [Ru(dppp)2​(CH3​CN)Cl][BPh4​] completely flips the pathway to cis-selective addition (5)[5].

Q4: We need to synthesize 3,5-disubstituted pyrazoles for a drug discovery library, but our current route requires 7 steps to avoid regioisomeric mixtures. Is there a more direct catalytic method? Mechanistic Causality: Pre-installing substituents on the hydrazine often scrambles the regiochemistry during ring closure due to competing steric clashes. Solution: Utilize the regioselective 1,3-dipolar cycloaddition of diazo compounds (generated in situ from N-tosylhydrazones) with unactivated bromovinyl acetals. The electronic polarization of the double bond by the bromo and acetal groups strictly governs the regiochemical approach of the diazo dipole. Subsequent elimination of HBr drives rearomatization, locking in the 3,5-disubstituted pyrazole architecture in a single, cost-effective step (6)[6].

III. Self-Validating Standard Operating Procedures (SOPs)

Protocol 1: Cu₂O-Promoted Aerobic Oxidative [3+2] Cycloaddition

Use this protocol for the regioselective synthesis of substituted pyrazoles from N,N-disubstituted hydrazines and alkynoates.

  • Reaction Preparation: In an oven-dried Schlenk tube, add the N,N-disubstituted hydrazine (1.0 mmol), the terminal alkynoate (1.2 mmol), Cu2​O (10 mol% promoter), and a mild base (e.g., K2​CO3​ , 2.0 mmol) in DMF (5 mL).

  • Aerobic Oxidation: Leave the reaction vessel open to the air (or under an O2​ balloon) and stir at 80°C for 12 hours. Air acts as the green terminal oxidant.

  • Self-Validation Checkpoint: Monitor the reaction visually and via TLC. The initial red suspension ( Cu2​O ) will transition to a deep blue/green homogeneous solution as the copper cycles through oxidative states. TLC should show the complete consumption of the hydrazine with a single new UV-active spot.

  • Quenching & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove DMF. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol 2: Ru(II)-Catalyzed Regio- and Stereoselective Vinylation of Pyrazoles

Use this protocol to achieve strictly trans-selective addition of terminal alkynes to the pyrazole N-H bond.

  • Catalyst Activation: In a glovebox, dissolve 1 mol% of [Ru(dppe)(PPh3​)(CH3​CN)2​Cl][BPh4​] in strictly anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Substrate Addition: Add 3,5-dimethylpyrazole (1.0 mmol) and phenylacetylene (1.5 mmol). Seal the vessel and transfer it to a heating block set to 90°C.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot after 30 minutes and analyze via 31P NMR. You must observe the disappearance of the pre-catalyst signals and the emergence of a new set of doublets, confirming the dissociation of the hemilabile CH3​CN ligands and the formation of the active coordinatively unsaturated ruthenium intermediate.

  • Isolation: After 8 hours (typical conversion >95%), cool the mixture, filter through a short pad of Celite to remove the metal catalyst, and concentrate under reduced pressure. The crude product will be exclusively the (E)-3,5-dimethyl-1-styryl pyrazole.

IV. Quantitative Data: Catalyst Performance Comparison

Catalyst SystemReaction TypeSubstratesMajor Regioisomer / SelectivityYieldRef
Cellulose Sulfuric Acid (CSA) Knorr CondensationHydrazines + 1,3-Diketones1,3,5-Trisubstituted (>95:5)85-95%[1]
[Bmim][InCl₄] Lewis Acid CondensationHydrazones + 1,3-DiketonesFully Substituted Pyrazoles75-92%[2]
t-BuOK / 18-crown-6 Stepwise [3+2] CycloadditionN-Tosylhydrazones + Alkynes1,3,5-Trisubstituted (100% Regioselective)70-88%[3]
Bromovinyl Acetals (Metal-Free) 1,3-Dipolar CycloadditionDiazo (in situ) + Alkenes3,5-Disubstituted (100% Regioselective)65-82%[6]
[Ru(dppe)(PPh₃)(CH₃CN)₂Cl][BPh₄] Alkyne Addition (Vinylation)Pyrazoles + Terminal AlkynesN-Vinylated (E/Z = 99:1, trans)>90%[5]
[Ru(dppp)₂(CH₃CN)Cl][BPh₄] Alkyne Addition (Vinylation)Pyrazoles + Terminal AlkynesN-Vinylated (E/Z = 1:99, cis)>90%[5]

V. References

  • Cellulose sulfuric acid as a bio-supported and efficient solid acid catalyst for synthesis of pyrazoles in aqueous medium - RSC Advances Source: rsc.org URL:

  • [Bmim][InCl₄]-Catalyzed Addition of Hydrazones to β-Diketones: An Efficient Regioselective Synthesis of Pyrazoles and Pyrazole-Fused Cyclohexanones - Thieme E-Books & E-Journals Source: thieme-connect.com URL:

  • Pyrazole synthesis - Organic Chemistry Portal Source: organic-chemistry.org URL:

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry Source: thieme.de URL:

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal Source: organic-chemistry.org URL:

  • Structure–Selectivity Relationship in Ruthenium-Catalyzed Regio- and Stereoselective Addition of Alkynes to Pyrazoles: An Experimental and Theoretical Investigation | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

Sources

Mitigating cytochrome P450 inhibition with pyrazolopyrimidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Mitigating Cytochrome P450 (CYP450) Inhibition in Pyrazolopyrimidine Analog Development

Introduction & Core Philosophy

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by adverse ADME/Tox profiles—specifically, cytochrome P450 (CYP450) inhibition. Pyrazolopyrimidines are privileged scaffolds, widely utilized as kinase inhibitors (e.g., CDK2, HPK1, ALK2) and receptor agonists (e.g., TLR7). However, their planar, nitrogen-rich heteroaromatic core often mimics the endogenous substrates of CYP enzymes or directly coordinates with the catalytic heme iron, leading to potent reversible or time-dependent inhibition (TDI).

This technical guide is designed to move beyond generic advice. We will explore the causality behind CYP liabilities in pyrazolopyrimidine SAR (Structure-Activity Relationship) and provide field-proven, self-validating protocols to diagnose and engineer out these bottlenecks.

Troubleshooting Guide: Diagnosing and Resolving CYP Inhibition

Q1: Our pyrazolopyrimidine lead shows strong reversible inhibition of CYP3A4 and CYP2D6. How can we rationally design around this without losing target kinase potency? A1: Reversible inhibition usually occurs when the molecule competitively binds to the CYP active site. CYP3A4 has a large, flexible pocket that accommodates lipophilic, planar molecules, while CYP2D6 prefers basic amines coupled with a planar hydrophobic region. Pyrazolopyrimidines often tick both boxes.

  • Causality & Solution: You must disrupt planarity and reduce overall lipophilicity (LogD) without altering the hinge-binding motif required for target engagement.

  • Field-Proven Insight: In the optimization of pyrazolopyrimidine-based TLR7 agonists, highly lipophilic or planar substituents led to significant CYP liabilities. By replacing these groups with saturated, oxygen-containing heterocycles like a tetrahydropyran (THP) ring, researchers significantly mitigated CYP and hERG inhibition while maintaining a potent target EC50 of 13 nM [1].

Q2: We are observing Time-Dependent Inhibition (TDI) against CYP2C19 with our analogs. What is the mechanistic cause, and how do we block it? A2: TDI indicates mechanism-based inactivation. The CYP enzyme metabolizes your compound into a highly reactive intermediate (e.g., a carbene, radical, or reactive iminium ion) that covalently binds to the enzyme, often alkylating the heme prosthetic group. In pyrazolopyrimidine/pyridine scaffolds, this is frequently triggered at metabolically labile "soft spots," such as unhindered benzylic positions or specific secondary amines prone to N-dealkylation.

  • Causality & Solution: Identify the reactive site via glutathione (GSH) trapping assays and introduce steric hindrance or bioisosteres to block metabolism.

  • Field-Proven Insight: During the development of HPK1 inhibitors, an early analog exhibited severe TDI against CYP2C19. By switching to a sterically hindered methyl analogue at the reactive site, the TDI liability was completely suppressed, intrinsic clearance was reduced, and cellular potency was improved to 91 nM [2].

Q3: Our compound suffers from rapid clearance due to N-dealkylation. Attempts to fix it either kill target activity or increase CYP inhibition. What is the best path forward? A3: N-dealkylation of secondary amines (e.g., benzylamines) is a classic CYP-mediated liability. Direct replacement with rigid amines (like piperazine) can eliminate the metabolic liability but often drastically reduces target binding affinity due to the loss of conformational flexibility.

  • Causality & Solution: Balance basicity and steric bulk. If a polar group (like a pyridyl) is introduced to improve stability, it might drop potency. Instead, explore aliphatic ethers or fluorinated alkyl groups. For example, optimizing a pyridine ring to a fluorophenyl, and subsequently refining it, led to the discovery of ALK2 inhibitors with IC50 > 25 μM across all major CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) [3].

Data Presentation: SAR Mitigation Strategies

The following table summarizes quantitative data from successful pyrazolopyrimidine optimization campaigns, illustrating the structural shifts required to mitigate CYP inhibition.

TargetInitial LiabilityStructural ModificationImpact on Target PotencyImpact on CYP Inhibition
TLR7 High CYP/hERG, Poor Stability (N-dealkylation)Benzylamine → Tetrahydropyran (THP)Maintained (EC50 = 13 nM)Negligible inhibition across 8 CYP isoforms up to 20 μM [1].
HPK1 Severe CYP2C19 TDIUnhindered site → Methyl AnalogueImproved (IC50 = 91 nM)TDI liability completely suppressed [2].
ALK2 Broad CYP Reversible InhibitionPyridine → Fluorophenyl → PhenylMaintained (IC50 = 61 nM)IC50 > 25 μM for 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 [3].

Mandatory Visualization: CYP Mitigation Decision Workflow

Below is the logical workflow for diagnosing and resolving CYP liabilities in pyrazolopyrimidine development.

CYPMitigation Start High CYP450 Inhibition Detected in Pyrazolopyrimidine Lead Mech Determine Inhibition Mechanism (Reversible vs. TDI) Start->Mech Rev Reversible (Competitive) Inhibition Mech->Rev TDI Time-Dependent Inhibition (TDI) Mech->TDI OptRev SAR Optimization: 1. Reduce Lipophilicity (LogD) 2. Add Steric Hindrance 3. Replace Planar Aromatics (e.g., THP substitution) Rev->OptRev OptTDI SAR Optimization: 1. Identify Reactive Metabolite 2. Block Soft Spots (e.g., Methylation) 3. Avoid N-dealkylation liabilities TDI->OptTDI Test Retest: CYP Panel (IC50 > 10 μM) & Target Potency Assay OptRev->Test OptTDI->Test Test->Start Fail Success Lead Compound Advanced (Favorable ADME/Tox) Test->Success Pass

Caption: Decision tree for diagnosing and mitigating reversible and time-dependent CYP inhibition.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every assay must operate as a self-validating system. If the internal controls fail to meet the validation gates, the assay data must be discarded to prevent false SAR assumptions.

Protocol 1: High-Throughput Reversible CYP450 Inhibition Assay (LC-MS/MS)

Purpose: Determine the IC50 of pyrazolopyrimidine analogs against major CYP isoforms. Self-Validation Mechanism: Inclusion of isoform-specific positive control inhibitors with historically defined IC50 ranges.

  • Preparation of Microsomes: Thaw pooled human liver microsomes (HLMs) on ice. Dilute to a final working concentration of 0.1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Prepare a 7-point serial dilution of the test compound (0.05 μM to 50 μM) in DMSO. Keep final DMSO concentration ≤ 0.1% (v/v) to prevent solvent-mediated CYP inhibition.

  • Control Setup (Critical):

    • Vehicle Control: 0.1% DMSO (defines 100% enzyme activity).

    • Positive Controls: Ketoconazole (CYP3A4), Quinidine (CYP2D6), Sulfaphenazole (CYP2C9).

  • Incubation: Pre-incubate the HLMs, test compounds, and isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) at their respective Km​ values for 10 minutes at 37°C.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

  • Termination: After 10 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite.

  • Validation Gate: The assay is only valid if the IC50 of Ketoconazole for CYP3A4 falls strictly between 0.01 - 0.05 μM.

Protocol 2: Time-Dependent Inhibition (TDI) IC50 Shift Assay

Purpose: Identify mechanism-based inactivation by measuring the shift in IC50 after pre-incubation with NADPH. Self-Validation Mechanism: Inclusion of a known TDI positive control (e.g., Mibefradil for CYP3A4) which must show a >1.5-fold IC50 shift.

  • Pre-Incubation Phase: Incubate test compounds (0.1 - 50 μM) with HLMs (1.0 mg/mL) and NADPH (1 mM) in phosphate buffer at 37°C for 30 minutes.

    • Control Arm: Perform a parallel incubation without NADPH (buffer only).

  • Dilution Phase: Dilute the pre-incubation mixture 10-fold into a secondary incubation plate containing the probe substrate (at 5x Km​ ) and fresh NADPH.

  • Secondary Incubation: Incubate for an additional 10 minutes at 37°C.

  • Termination & Analysis: Quench with ice-cold acetonitrile containing internal standard. Analyze metabolite formation via LC-MS/MS.

  • Data Interpretation: Calculate the IC50 for both the NADPH-pre-incubated arm and the buffer-pre-incubated arm. A shift ratio ( IC50,−NADPH​/IC50,+NADPH​ ) greater than 1.5 indicates Time-Dependent Inhibition.

  • Validation Gate: The assay is valid only if Mibefradil demonstrates an IC50 shift ratio of ≥ 3.0.

References

  • Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. ACS Medicinal Chemistry Letters. URL: [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

  • Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. Journal of Medicinal Chemistry (via PubMed Central). URL: [Link]

Technical Support Center: Structural Elucidation of Substituted Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Structural Elucidation. As a Senior Application Scientist, I frequently encounter analytical bottlenecks in drug development pipelines caused by ambiguous regioisomer assignments. Due to the tautomeric nature of the pyrazole ring and the dual nucleophilicity of its nitrogen atoms, alkylation, arylation, and cyclization reactions of pyrazolopyridines frequently yield complex mixtures of N1 and N2 isomers.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to ensure absolute confidence in your structural assignments.

Frequently Asked Questions (FAQs)

Q1: Why do my N-alkylation reactions of pyrazolopyridines consistently yield regioisomeric mixtures? A1: The causality lies in the inherent tautomerism and electronic distribution of the pyrazole core. In an asymmetric pyrazolopyridine, the two nitrogens (N1 and N2) are chemically distinct, yet both possess strong nucleophilic character[1]. The reaction outcome is governed by a delicate competition between kinetic and thermodynamic control. For instance, using a strong base (e.g., NaH) in polar aprotic solvents often favors the kinetically driven isomer, whereas weaker bases or protic solvents can shift the product ratio toward the thermodynamically stable isomer due to differential solvation and hydrogen bonding effects[2].

Q2: What is the most definitive NMR technique for distinguishing N1 from N2 alkylation? A2: The absolute gold standard is the 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation) experiment. Unlike 13 C NMR, which relies on carbon chemical shifts that can be ambiguous in fused systems, 15 N NMR provides highly distinct chemical shift regions. In the 1 H- 15 N HMBC spectra, a 15 N shift of approximately -178 ppm is typically assigned to the "pyrrole-like" nitrogen (N1), whereas the "pyridine-like" nitrogen (N2) resonates significantly further downfield around -77 ppm. By observing a strong 3-bond correlation between the protons of your newly introduced alkyl group and the specific 15 N resonance, you can unambiguously assign the regiochemistry[3].

Q3: My compound lacks suitable protons for HMBC. How can I use NOESY to validate the structure? A3: When through-bond correlations fail (often due to unfavorable dihedral angles), through-space NOESY (Nuclear Overhauser Effect Spectroscopy) acts as an orthogonal validation system. NOESY detects spatial proximity (typically < 5 Å). If you alkylate at the N1 position, the alkyl protons will exhibit a strong NOE cross-peak with the adjacent C7-H on the pyridine ring. Alkylation at N2 will instead show an NOE with the C3-H of the pyrazole ring[1].

Troubleshooting Guide: Resolving Ambiguous Isomer Data

Issue 1: Missing or Weak 1 H- 15 N HMBC Correlations
  • Symptom: The 2D spectrum shows only baseline noise or lacks the critical cross-peak between the alkyl substituent and the pyrazole nitrogen.

  • Root Cause: The natural abundance of 15 N is exceptionally low (0.37%), and the experiment relies on long-range scalar couplings ( nJNH​ ) which are highly sensitive to molecular geometry. Standard HMBC parameters are optimized for nJCH​ (~8 Hz), which may not match your specific nJNH​ coupling.

  • Resolution: Adjust the long-range coupling evolution delay in the pulse sequence. Optimize the delay for a smaller nJNH​ of 2-5 Hz (typically setting the delay to 65-100 ms). If the signal remains weak, utilize a cryogenically cooled NMR probe (CryoProbe) to maximize the signal-to-noise ratio[3].

Issue 2: Overlapping 1 H Signals in NOESY Spectra
  • Symptom: The protons of the alkyl group and the critical ring protons (e.g., C3-H) overlap in the 1D spectrum, making it impossible to confirm a definitive NOE cross-peak in the 2D spectrum.

  • Root Cause: Coincidental chemical shift equivalence in the chosen deuterated solvent (commonly CDCl 3​ ).

  • Resolution: Perform a solvent titration. Switch the solvent from CDCl 3​ to Benzene- d6​ or DMSO- d6​ . Aromatic solvents like Benzene- d6​ induce strong Anisotropic Solvent Induced Shifts (ASIS), which differentially shield protons based on their spatial orientation, effectively pulling overlapping signals apart.

Issue 3: NMR Data Remains Inconclusive
  • Symptom: Both HMBC and NOESY yield contradictory or silent data.

  • Root Cause: Extreme steric crowding prevents measurable NOE, and the absence of scalar coupling breaks the HMBC validation chain.

  • Resolution: Escalate to Single-Crystal X-Ray Diffraction (SCXRD) . This is the absolute arbiter of 3D molecular structure. Grow crystals using slow evaporation techniques (e.g., vapor diffusion of pentane into a dichloromethane solution of the pure isomer).

Quantitative Data: Diagnostic NMR Parameters

To facilitate rapid data interpretation, compare your experimental findings against the diagnostic benchmarks summarized in the table below.

ParameterN1-Alkylated IsomerN2-Alkylated IsomerDiagnostic Value
15 N Chemical Shift (ppm) ~ -170 to -185 ("pyrrole-like")~ -70 to -85 ("pyridine-like")Definitive. N1 is shielded due to lone pair delocalization[1].
1 H- 15 N HMBC Correlation Alkyl protons N1Alkyl protons N2Definitive. Proves 3-bond connectivity[4].
1 H- 13 C HMBC Correlation Alkyl protons C5Alkyl protons C3High. Relies on distinct C3/C5 carbon shifts[1].
NOESY / ROESY Alkyl protons C7-H (Pyridine)Alkyl protons C3-H (Pyrazole)High. Confirms spatial proximity (< 5 Å)[3].

Experimental Protocol: Self-Validating 2D NMR Workflow

Follow this step-by-step methodology to acquire definitive 1 H- 15 N HMBC data for isomer confirmation.

Step 1: Sample Preparation Dissolve 20 mg of the chromatographically pure pyrazolopyridine isomer in 0.55 mL of a suitable deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ) containing 0.03% v/v TMS[3]. Ensure the solution is free of paramagnetic impurities by filtering it through a tight plug of glass wool into a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a broadband observe (BBO) CryoProbe[3]. Tune and match the probe specifically for 1 H and 15 N frequencies. Lock and shim the magnetic field to achieve a 1 H line width of < 1.0 Hz.

Step 3: Pulse Sequence and Parameter Optimization

  • Load the standard 1 H- 15 N HMBC pulse program (e.g., hmbcgpndqf on Bruker systems)[3].

  • Set the spectral width (SW) for 1 H to 10-12 ppm and for 15 N to 300-400 ppm.

  • Critical Parameter: Adjust the long-range coupling delay ( Δ ) to 80 ms, which corresponds to an expected nJNH​ of ~6 Hz.

  • Set the number of scans (NS) to at least 16-32 per increment to compensate for the low sensitivity of 15 N. Acquire 256 increments in the indirect ( 15 N) dimension.

Step 4: Data Processing Apply a sine-squared window function in both dimensions prior to Fourier transformation. Phase and baseline correct the 2D spectrum. Identify the cross-peaks between the alkyl protons and the 15 N resonances to confirm the regioisomer.

Isomer Confirmation Workflow

IsomerWorkflow Step1 Synthesized Pyrazolopyridine (Regioisomeric Mixture) Step2 Chromatographic Separation (Isolate Pure Isomer) Step1->Step2 Step3 1D NMR (1H, 13C) Initial Structural Check Step2->Step3 Step4 2D NMR NOESY / ROESY (Spatial Proximity <5Å) Step3->Step4 Step5 1H-15N / 1H-13C HMBC (Through-Bond Connectivity) Step3->Step5 Step6 X-Ray Crystallography (Gold Standard) Step4->Step6 Ambiguous Step7 Unambiguous N1/N2 Isomer Confirmation Step4->Step7 Clear NOE Step5->Step6 Ambiguous Step5->Step7 Clear HMBC Step6->Step7

Workflow for the unambiguous structural elucidation of pyrazolopyridine regioisomers.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR ResearchG
  • “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and 7-azaindazole analogs Drug Testing and Analysis (MPG.PuRe)
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of targeted oncology and neurodegenerative drug discovery, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. The pyrazolopyridine core serves as a highly effective bioisostere for the natural purine ring of ATP. While pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines have been extensively explored, the pyrazolo[3,4-c]pyridine isomer has recently emerged as a structurally unique alternative. By shifting the position of the nitrogen atom within the pyridine ring, this scaffold alters the molecule's electronic distribution and hydrogen-bond acceptor vectors, conferring distinct selectivity profiles and superior cellular potency against challenging targets like Glycogen Synthase Kinase 3 (GSK3) and Hematopoietic Progenitor Kinase 1 (HPK1)[1][2].

This guide objectively compares the SAR of the pyrazolo[3,4-c]pyridine scaffold against alternative isomers, providing actionable experimental workflows and validated biochemical data for drug development professionals.

Mechanistic Basis for Kinase Inhibition

The efficacy of the pyrazolo[3,4-c]pyridine scaffold is fundamentally driven by its ability to mimic the adenine ring of ATP within the kinase hinge region. The causality of its binding affinity relies on a highly specific donor-acceptor hydrogen bonding network.

  • The N1-H Requirement: The nitrogen at position 1 (N1) must remain unsubstituted to act as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region[1].

  • The Pyridine Nitrogen: The nitrogen in the[3,4-c] configuration acts as an optimal hydrogen bond acceptor, pairing with the backbone amide of the hinge.

G ATP ATP (Natural Substrate) Hinge Kinase Hinge Region (Backbone Amides) ATP->Hinge Native Binding Inhibitor Pyrazolo[3,4-c]pyridine (Pharmacophore) Inhibitor->Hinge ATP-Competitive Binding (N1-H Donor)

ATP-competitive binding mechanism of pyrazolo[3,4-c]pyridine at the kinase hinge region.

SAR Comparisons Across Key Kinase Targets

To understand the operational advantages of the pyrazolo[3,4-c]pyridine core, we must compare its performance metrics against specific targets and alternative scaffolds.

Case Study A: GSK3α/β Inhibition

Research by highlights the SAR of 1,3,5- and 1,3,7-substituted pyrazolo[3,4-c]pyridines against GSK3α/β, a target implicated in Alzheimer's disease[1]. The data reveals a strict spatial tolerance within the ATP pocket. Alkylation at N1 completely abolishes activity by removing the essential H-bond donor[1]. Furthermore, bulky substitutions at the C7 position cause severe steric clashes with the kinase gatekeeper residue, rendering the compounds inactive[1].

Table 1: SAR Comparison of Pyrazolo[3,4-c]pyridines against GSK3α/β

Compound / Substitution PatternN1 PositionC7 PositionGSK3α/β IC₅₀ (µM)Mechanistic Rationale
Unsubstituted Core -H-H>10.0Lacks sufficient hydrophobic contacts in the deep pocket.
1-Alkyl substituted -Alkyl-HInactiveLoss of critical N1-H hydrogen bond donor to hinge[1].
7-Bulky substituted -H-Aryl/AlkylInactiveSteric clash with the kinase gatekeeper residue[1].
Optimized (Compound 14e) -H-H0.4N1-H intact; C3/C5 substitutions optimize pocket fit[1].
Case Study B: HPK1 (MAP4K1) Inhibition

HPK1 is a critical negative regulator of T-cell activation and a highly sought-after immuno-oncology target. In a scaffold-hopping study by , the pyrazolo[3,4-c]pyridine core was directly compared to indazole and pyrazolo[3,4-b]pyridine alternatives[2]. While all scaffolds showed enzymatic binding, the[3,4-c] isomer demonstrated a remarkable 2-fold improvement in cellular potency over the [3,4-b] isomer, driven by optimal electron distribution and improved membrane permeability[2].

Table 2: Scaffold Comparison for HPK1 Inhibition

ScaffoldHPK1 Binding Affinity (Kᵢ, nM)Cellular IC₅₀ (nM)Structural Advantage / Disadvantage
Indazole >10.0>1000Suboptimal hinge hydrogen bonding angle.
Pyrazolo[3,4-b]pyridine 2.5~300Good affinity, but poorer cellular permeability/potency[2].
Pyrazolo[3,4-c]pyridine <1.0144Optimal electron distribution; highly potent in cells[2].

Experimental Workflows: Self-Validating Kinase Assays

To generate the robust, artifact-free SAR data shown above, biochemical validation must employ self-correcting methodologies. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry standard for evaluating pyrazolopyridine derivatives[2].

The Causality of HTRF Validation

HTRF relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Small-molecule inhibitors (especially highly conjugated heterocycles like pyrazolopyridines) often exhibit autofluorescence, leading to false positives in standard fluorescence assays. By introducing a microsecond time delay before measuring emission, HTRF eliminates short-lived background autofluorescence. Furthermore, the ratiometric readout (665 nm / 620 nm) self-corrects for well-to-well liquid handling variations and inner-filter effects, ensuring that any drop in signal is exclusively due to true kinase inhibition.

HTRF Step1 1. Kinase + Compound Pre-incubation (Equilibration) Step2 2. ATP + Substrate Addition (Reaction Initiation) Step1->Step2 Step3 3. Stop Buffer + HTRF Antibodies (Eu-Cryptate & XL665) Step2->Step3 Step4 4. TR-FRET Readout (Ratio 665nm / 620nm) Step3->Step4

Step-by-step HTRF kinase assay workflow with ratiometric TR-FRET readout.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the target kinase (e.g., HPK1), a biotinylated peptide substrate, and ATP in an assay buffer (e.g., HEPES pH 7.4, MgCl₂, DTT, and 0.01% Tween-20 to prevent non-specific compound aggregation).

  • Inhibitor Pre-incubation: Dispense the pyrazolo[3,4-c]pyridine inhibitors (titrated in DMSO) into a 384-well plate. Add the kinase solution. Critical Step: Pre-incubate for 15–30 minutes at room temperature. Causality: Because these are ATP-competitive inhibitors, pre-equilibration ensures the inhibitor is fully bound to the hinge region before the competing ATP is introduced, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add the ATP/substrate mixture to initiate the phosphorylation reaction. Keep ATP concentrations near the Km​ of the specific kinase to sensitize the assay to competitive inhibitors. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add the HTRF detection buffer containing EDTA (to chelate Mg²⁺ and immediately halt the kinase reaction), a Europium-cryptate labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Ratiometric Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the 665/620 nm emission ratio to determine the percentage of kinase inhibition and plot against logarithmic compound concentrations to derive the IC₅₀.

Conclusion

The pyrazolo[3,4-c]pyridine scaffold offers a distinct and highly tunable alternative to traditional purine bioisosteres. As demonstrated by its SAR profiles against GSK3 and HPK1, maintaining the N1-H bond while carefully decorating the C3 and C5 positions yields inhibitors with sub-micromolar to nanomolar potencies[1][2]. When coupled with self-validating biochemical assays like HTRF, this scaffold provides a highly reliable foundation for next-generation targeted therapies.

References

  • Sklepari, M., Lougiakis, N., Papastathopoulos, A., Pouli, N., Marakos, P., Myrianthopoulos, V., Robert, T., Bach, S., Mikros, E., & Ruchaud, S. (2017). "Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines." Chemical and Pharmaceutical Bulletin, 65(1), 66-81. URL:[Link]

  • Ye, Q., Liu, K., Ye, H.-F., Pan, J., Sokolsky, A., Wang, A., Zhang, K., Hummel, J. R., Kong, L., Behshad, E., He, X., Conlen, P., Stump, K., Ye, M., Diamond, S., Covington, M., Yeleswaram, S., Atasoylu, O., Vechorkin, O., & Yao, W. (2022). "Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors." ACS Medicinal Chemistry Letters, 14(1), 5-10. URL:[Link]

Sources

In Vitro Validation of 4-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine as a Kinase Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of immuno-oncology, overcoming T-cell exhaustion is a primary objective. Hematopoietic progenitor kinase 1 (HPK1, also known as MAP4K1) has emerged as a critical negative regulator of T-cell receptor (TCR) signaling[1]. While immune checkpoint inhibitors (ICIs) have revolutionized cancer therapy, their efficacy is often limited by acquired resistance. Small-molecule inhibition of HPK1 offers a synergistic approach to reinvigorate the immune system[2].

This guide provides a comprehensive in vitro validation framework for 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine , a highly versatile, ATP-competitive building block. As an application scientist, I will objectively compare the performance of this core scaffold against established reference inhibitors (such as GNE-1858 and Sunitinib) and detail the self-validating protocols required to prove its efficacy and selectivity.

Mechanistic Rationale: The HPK1-SLP76 Axis

To validate a kinase inhibitor, one must first understand the causality of the target's signaling cascade. Upon TCR activation, HPK1 is recruited to the cell membrane where it phosphorylates the adaptor protein SLP76 at Ser376[1]. This phosphorylation event triggers the recruitment of 14-3-3 proteins, leading to the ubiquitination and proteasomal degradation of SLP76[2]. The destruction of SLP76 dismantles the downstream signalosome, effectively acting as a "brake" on T-cell proliferation and cytokine release.

The 1H-pyrazolo[3,4-c]pyridin-3-amine scaffold is uniquely suited to disrupt this process. The pyrazole core forms critical bidentate hydrogen bonds with the kinase hinge region (typically at Cys94 in HPK1), directly competing with ATP[1]. Meanwhile, the 4-chloro substitution serves as a synthetic vector, allowing researchers to append bulky functional groups that project into the solvent-exposed pocket, driving selectivity against structurally similar kinases like GLK (MAP4K3).

G TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) Kinase Activity TCR->HPK1 Activates SLP76 SLP76 Phosphorylation HPK1->SLP76 Phosphorylates Inhibitor 4-chloro-1H-pyrazolo [3,4-c]pyridin-3-amine Inhibitor->HPK1 Blocks ATP Pocket Restoration Restored T-Cell Activation & Cytokine Release Inhibitor->Restoration Enables Degradation Proteasomal Degradation SLP76->Degradation ImmuneResponse T-Cell Suppression (Immune Evasion) Degradation->ImmuneResponse

Figure 1: Mechanism of HPK1-mediated T-cell suppression and restoration via pyrazolopyridine inhibition.

Comparative In Vitro Performance Data

When evaluating a new scaffold, biochemical potency ( IC50​ ) must be contextualized with kinome selectivity. The most critical anti-target for HPK1 is GLK (MAP4K3). Because GLK is a positive regulator of T-cell activation, inhibiting both HPK1 and GLK negates any therapeutic benefit.

The table below compares the raw 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine scaffold, an optimized derivative, and two industry standards: GNE-1858 (a highly selective HPK1 inhibitor) and Sunitinib (a multi-kinase inhibitor with known HPK1 activity)[2].

Compound / InhibitorScaffold TypeHPK1 Biochemical IC50​ (nM)GLK Biochemical IC50​ (nM)Selectivity Fold (GLK/HPK1)Cellular SLP76 IC50​ (nM)
4-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine Base Building Block~144.0~250.01.7x>1000.0
Optimized Pyrazolopyridine Derivatized Lead2.5>500.0>200x148.0
GNE-1858 Reference Standard1.9>1000.0>500x~20.0
Sunitinib Multi-kinase Control10.015.00.6x~80.0

Data Synthesis Insight: The raw pyrazolopyridine scaffold exhibits moderate, non-selective baseline activity. However, its low molecular weight and optimal hydrogen-bonding geometry make it a superior starting point compared to promiscuous binders like Sunitinib. Once the 4-chloro position is functionalized (e.g., via Suzuki cross-coupling), the scaffold achieves sub-nanomolar potency and >200-fold selectivity[1].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every assay incorporates intrinsic quality control measures to rule out false positives caused by compound aggregation, fluorescence interference, or off-target cytotoxicity.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

We utilize TR-FRET over standard radiometric HotSpot™ assays to eliminate radioactive waste and bypass auto-fluorescence artifacts common in small-molecule screening[3].

TRFRET Step1 1. Kinase Reaction Recombinant HPK1 + ATP + Substrate Step2 2. Inhibitor Addition Pyrazolopyridine Scaffold (Dose-Response) Step1->Step2 Step3 3. TR-FRET Detection Eu-anti-phospho Ab + APC-Tracer Step2->Step3 Step4 4. Signal Quantification Ratio 665nm / 615nm Step3->Step4 Step5 5. Data Analysis IC50 Determination Step4->Step5

Figure 2: Step-by-step TR-FRET assay workflow for in vitro validation of HPK1 kinase inhibitors.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HPK1 (aa 1-346) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense the pyrazolopyridine compounds into a 384-well ProxiPlate. Causality Note: Acoustic dispensing prevents compound loss on plastic tips, ensuring accurate dose-response curves.

  • Pre-incubation: Add 5 µL of the HPK1 enzyme solution to the compounds and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled myelin basic protein (MBP) and ATP.

    • Self-Validation Check (ATP Competition): Run parallel plates at Km​ ATP (typically 10 µM) and high ATP (1 mM). A rightward shift in the IC50​ at 1 mM ATP confirms the scaffold acts via competitive ATP-binding rather than allosteric modulation.

  • Termination: After 60 minutes, add 10 µL of stop buffer containing 20 mM EDTA and Europium-labeled anti-phospho antibody. Causality Note: EDTA rapidly chelates Mg2+ , abruptly halting the kinase reaction to ensure precise timing across the entire plate.

  • Detection: Read the plate on an EnVision multimode reader. Calculate the FRET signal as the emission ratio of 665 nm / 615 nm. Validate the run by ensuring the Z'-factor between DMSO (negative control) and GNE-1858 (positive control) is > 0.6.

Protocol 2: Cellular SLP76 Phosphorylation Assay (AlphaLISA)

Biochemical potency does not guarantee cellular target engagement due to cell membrane permeability and efflux pump liabilities. This assay validates the scaffold's intracellular efficacy[4].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed Jurkat T-cells at 1×105 cells/well in a 96-well plate. Treat with a 10-point serial dilution of the pyrazolopyridine inhibitor for 2 hours.

  • TCR Stimulation: Stimulate the cells with anti-CD3/CD28 crosslinking antibodies for exactly 15 minutes at 37°C to induce endogenous HPK1 activity[5].

  • Lysis & Phosphatase Inhibition: Lyse the cells using a buffer supplemented with 1mM sodium orthovanadate and protease inhibitors. Causality Note: SLP76 phosphorylation is highly transient. Sodium orthovanadate is a potent phosphatase inhibitor; omitting it will result in rapid signal degradation and false-negative IC50​ values.

  • AlphaLISA Detection: Incubate lysates with Acceptor beads conjugated to an anti-total SLP76 antibody, and Donor beads conjugated to an anti-phospho-SLP76 (Ser376) antibody.

  • Quantification: Excite at 680 nm and read emission at 615 nm. Normalize the phospho-signal to total SLP76 to ensure the inhibitor is not simply causing acute cellular toxicity.

Conclusion

The 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine molecule is not a finished drug, but rather a highly privileged, foundational scaffold for kinase inhibitor discovery. As demonstrated by the comparative data and validated through rigorous TR-FRET and cellular assays, its inherent affinity for the ATP-binding pocket allows for rapid optimization into potent, sub-nanomolar HPK1 inhibitors. By utilizing the 4-chloro vector for structural elaboration, researchers can achieve the strict kinome selectivity required to safely reinvigorate T-cell responses in immuno-oncology applications.

References

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Publications. 1

  • Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. Frontiers. 2

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. MDPI / NIH. 4

  • Hematopoietic progenitor kinase-1 inhibition improves the in vitro efficacy of bispecific antibodies in CLL. Blood Advances. 5

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Note on This Guidance: No specific Safety Data Sheet (SDS) for 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine was located during the compilation of this guide. The following procedures are therefore synthesized from the documented hazards of closely related structural isomers and analogous chlorinated heterocyclic amines, in conjunction with established best practices for chemical waste management from leading environmental health and safety (EHS) authorities.[1][2][3][4][5] This guide is intended to provide a robust framework for safe handling and disposal, prioritizing caution and adherence to regulatory standards.

Immediate Safety & Hazard Assessment: The "Why" Behind the Precautions

Before any disposal operations commence, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine should be handled as a hazardous substance with the following potential characteristics:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. [2][3][4] The chlorinated heterocyclic pyridine structure suggests that this compound is a solid organic material. Its disposal pathway is dictated by these hazards, necessitating its management as regulated hazardous waste. Never dispose of this chemical down the drain or in regular solid waste streams. [6]

Personal Protective Equipment (PPE): Your First Line of Defense

The potential for skin, eye, and respiratory irritation demands a stringent PPE protocol. The causality is clear: preventing direct contact and inhalation is critical to ensuring personal safety.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or airborne solid particles that can cause serious eye irritation. [3][7]
Skin Protection Nitrile or neoprene gloves and a lab coat.Prevents direct skin contact, which can lead to irritation. Ensure gloves are inspected before use. [3][7]
Respiratory Protection A NIOSH-approved respirator may be necessary.Required if handling fine powders outside of a certified chemical fume hood or if ventilation is inadequate, to prevent respiratory tract irritation. [3][7]

Waste Characterization and Segregation: A Logic-Driven Approach

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). [8][9]While this specific compound is not explicitly listed, its toxicological profile mandates it be treated as a hazardous waste.

The core principle of waste segregation is to prevent dangerous reactions. Never mix incompatible waste streams.

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste containing 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine.

WasteSegregation Diagram 1: Waste Segregation Workflow Start Waste Generated (4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine) IsSolid Is the waste primarily solid (e.g., pure compound, contaminated labware)? Start->IsSolid IsLiquid Is the waste primarily liquid (e.g., in solution)? IsSolid->IsLiquid No SolidWaste Solid Hazardous Waste (Non-Acute) IsSolid->SolidWaste Yes Halogenated Is the solvent halogenated? IsLiquid->Halogenated Yes NonHalogenated Is the solvent non-halogenated? Halogenated->NonHalogenated No HalogenatedWaste Halogenated Organic Liquid Waste Halogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Organic Liquid Waste NonHalogenated->NonHalogenatedWaste Yes Aqueous Is the waste aqueous? NonHalogenated->Aqueous No AqueousWaste Aqueous Hazardous Waste Aqueous->AqueousWaste Yes DisposalWorkflow Diagram 2: Overall Disposal Workflow Start Waste Generation Assess Assess Hazards & Select PPE Start->Assess Segregate Segregate Waste Stream (Solid, Halogenated, Non-Halogenated, Aqueous) Assess->Segregate Containerize Select & Label Appropriate Container Segregate->Containerize Accumulate Accumulate Waste in SAA (Keep Container Closed) Containerize->Accumulate Spill Spill Occurs Accumulate->Spill Request Request EHS Pickup (When Full or Time Limit Reached) Accumulate->Request SpillResponse Follow Spill Response Protocol Spill->SpillResponse Emergency SpillResponse->Accumulate Contain & Collect Waste End EHS Collection Request->End

Caption: High-level overview of the hazardous waste lifecycle in the lab.

References

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Watson International Ltd. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine CAS 5399-92-8. Retrieved from [Link]

  • Centre for Science and Environment. (n.d.). Safe Disposal of Solid Wastes in Chlor-alkali Industry. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-chloro-1H-pyrazolo[4,3-c]pyridine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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